Trilostane-d3-1
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H27NO3 |
|---|---|
分子量 |
332.5 g/mol |
IUPAC 名称 |
(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile |
InChI |
InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1/i2D3 |
InChI 键 |
KVJXBPDAXMEYOA-FBIDWCRQSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@]12CC(=C([C@@H]3[C@]1(O3)CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@H]5O)C)O)C#N |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Trilostane-d3-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilostane-d3-1 is the deuterated isotopologue of Trilostane, a potent and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system. While Trilostane itself is primarily used in veterinary medicine to treat Cushing's syndrome (hyperadrenocorticism), its deuterated form, this compound, serves a critical role in the research and development of this therapeutic agent. This technical guide provides a comprehensive overview of this compound, its primary application as an internal standard in analytical methodologies, and the biochemical pathways influenced by its non-labeled counterpart.
The primary utility of this compound lies in its application as an internal standard for the quantitative analysis of Trilostane in biological matrices.[1] In techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard like this compound is the gold standard. It ensures the highest accuracy and precision by correcting for variability during sample preparation and analysis.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its parent compound, Trilostane, is provided below. This data is essential for the development of analytical methods and for understanding the compound's behavior in various experimental settings.
| Property | This compound | Trilostane |
| Molecular Formula | C₂₀H₂₄D₃NO₃[3][4] | C₂₀H₂₇NO₃[4][5] |
| Molecular Weight | 332.46 g/mol [3][4] | 329.43 g/mol [4][5] |
| CAS Number | 2026644-48-2[4] | 13647-35-3[5] |
| Appearance | Crystalline solid[6] | Powder[7] |
| Purity | Typically ≥98% | >98%[7] |
| Solubility | Soluble in DMSO and Dimethylformamide (DMF)[6] | Soluble in DMSO > 10 mM[7] |
| Storage Conditions | -20°C[6] | Desiccate at -20°C[7] |
Mechanism of Action: Inhibition of Steroidogenesis
Trilostane, and by extension its deuterated form used in analytics, exerts its effect by inhibiting the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme. This enzyme is a critical rate-limiting step in the biosynthesis of most steroid hormones.[8][9][10] By competitively and reversibly blocking 3β-HSD, Trilostane prevents the conversion of pregnenolone (B344588) to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (B1670201) (DHEA) to androstenedione.[10] This leads to a significant reduction in the production of downstream hormones, including cortisol, aldosterone, and androgens.
Steroidogenesis Pathway with Trilostane Inhibition
The following diagram illustrates the major pathways of steroid biosynthesis and highlights the point of inhibition by Trilostane.
Caption: Steroidogenesis pathway illustrating the inhibitory effect of Trilostane on 3β-HSD.
Experimental Protocols
This compound is indispensable for the accurate quantification of Trilostane in biological samples, typically by LC-MS/MS. Below is a representative protocol for the analysis of Trilostane in canine plasma.
Objective: To quantify the concentration of Trilostane in canine plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials:
-
Canine plasma samples
-
Trilostane analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of Trilostane (1 mg/mL) in methanol (B129727).
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solutions, prepare working solutions for calibration standards and quality controls (QCs) by serial dilution in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the this compound stock solution.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the internal standard working solution (this compound).
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Trilostane from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example values, should be optimized):
-
Trilostane: Q1 (Precursor Ion) m/z 330.2 -> Q3 (Product Ion) m/z 121.1
-
This compound: Q1 (Precursor Ion) m/z 333.2 -> Q3 (Product Ion) m/z 121.1
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both Trilostane and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Trilostane in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow
The following diagram outlines the logical workflow for the quantitative analysis of Trilostane using this compound as an internal standard.
Caption: Workflow for quantitative analysis of Trilostane using a deuterated internal standard.
Conclusion
This compound is a vital tool for researchers and drug development professionals working with Trilostane. Its use as an internal standard in bioanalytical methods, such as LC-MS/MS, is fundamental for obtaining accurate and reliable pharmacokinetic and metabolic data. A thorough understanding of its properties, the mechanism of action of its parent compound, and appropriate analytical protocols are essential for its effective implementation in a research or regulated environment. This guide provides the core technical information required to utilize this compound effectively in a scientific setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Trilostane-d3 | Axios Research [axios-research.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Trilostane D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Trilostane | CAS:13647-35-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
A Technical Guide to the Mechanism of Action of Deuterated Trilostane
Abstract
Trilostane (B1684498) is a potent, competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, pivotal in the management of hyperadrenocorticism. Its therapeutic efficacy is, however, constrained by a short biological half-life, necessitating frequent administration. This guide explores the hypothesized mechanism of action and potential pharmacokinetic advantages of deuterated trilostane. By strategically replacing hydrogen atoms with deuterium (B1214612) at sites of metabolic oxidation, the kinetic isotope effect is leveraged to attenuate metabolic clearance. This modification is anticipated to prolong the drug's half-life and enhance overall exposure without altering its core inhibitory effect on steroidogenesis. This document details the foundational mechanism of trilostane, the principles of deuteration, the projected benefits for trilostane, and the experimental protocols required for its evaluation.
Core Mechanism of Action: Trilostane
Trilostane's primary therapeutic action is the competitive and reversible inhibition of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme.[1][2] This enzyme is a critical rate-limiting step in the steroidogenic pathway, responsible for the conversion of Δ⁵-3β-hydroxysteroids into Δ⁴-ketosteroids.[3] By blocking this conversion, trilostane effectively curtails the synthesis of a cascade of steroid hormones.[3][4]
Key Inhibitory Actions:
-
Blocks Pregnenolone to Progesterone Conversion: This is a crucial step in the synthesis of all subsequent steroid hormones.[1][4][5]
-
Inhibits Cortisol Synthesis: By reducing the production of cortisol precursors, trilostane directly addresses the pathophysiology of hyperadrenocorticism (Cushing's syndrome).[2][6]
-
Reduces Aldosterone Production: The inhibition also affects mineralocorticoid synthesis, leading to a decrease in aldosterone.[2][4]
-
Decreases Adrenal Sex Hormone Synthesis: The production of adrenal androgens is also diminished.[4]
The following diagram illustrates the adrenal steroidogenesis pathway and the specific point of inhibition by trilostane.
Pharmacokinetics and Metabolism of Non-Deuterated Trilostane
Trilostane is administered orally and undergoes hepatic metabolism.[4] Its primary and most significant metabolite is 17-ketotrilostane, which is known to be more potent in its 3β-HSD inhibitory activity than the parent compound.[3] A key challenge in the clinical use of trilostane is the short elimination half-life of both the parent drug and its active metabolite, which is approximately 1.2 hours.[3] This rapid clearance can lead to fluctuations in hormone suppression and necessitates careful monitoring and dosing schedules.
| Parameter | Value | Reference |
| Route of Administration | Oral | [2] |
| Metabolism | Hepatic | [3][4] |
| Major Active Metabolite | 17-Ketotrilostane | [3] |
| Elimination Half-Life (t½) | ~1.2 hours (Trilostane & 17-Ketotrilostane) | [3] |
| Time to Clear | 6 to 8 hours | [3] |
The Deuterium Kinetic Isotope Effect (KIE) in Drug Development
Deuteration is the strategic substitution of a hydrogen atom (¹H) with its heavier, stable isotope, deuterium (²H). This modification leverages the deuterium kinetic isotope effect (KIE) to improve a drug's metabolic profile.[7]
The C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and more difficult to break.[7][8] Many drug metabolism reactions, particularly Phase I oxidations catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as the rate-determining step.[7][9] By replacing hydrogen with deuterium at these metabolic "hot spots," the rate of metabolism is slowed, which can significantly improve the drug's pharmacokinetic properties.[10] The first FDA-approved deuterated drug, Austedo (deutetrabenazine), validated this approach in 2017.[11][12]
References
- 1. Trilostane: Beyond Cushing’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trilostane for theTreatment of Hyperadrenocorticism: Things Learned Over the Past 10 Years • MSPCA-Angell [mspca.org]
- 3. Trilostane - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Trilostane? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. benchchem.com [benchchem.com]
- 8. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
An In-depth Technical Guide to the Synthesis and Characterization of Trilostane-d3-1
This technical guide provides a comprehensive overview of the synthesis and characterization of Trilostane-d3-1, a deuterated analog of the steroidogenesis inhibitor, Trilostane (B1684498). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.[1][2]
Introduction to Trilostane
Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system.[2][3] This inhibition blocks the conversion of Δ⁵-3β-hydroxysteroids to their Δ⁴-3-keto counterparts, thereby reducing the synthesis of various steroid hormones, including cortisol and aldosterone.[3] Medically, it has been utilized in the treatment of Cushing's syndrome and hyperaldosteronism.[3][4] The deuterated form, this compound, with a molecular formula of C₂₀H₂₄D₃NO₃, is primarily used as an internal standard in analytical assays to improve accuracy and precision.[1][5]
Synthesis of this compound
While the specific, detailed protocol for the synthesis of "this compound" is not extensively published, a general synthetic strategy can be devised based on established methods for the synthesis of Trilostane and other deuterated steroids.[4][6][7][8][9] The synthesis of a related compound, [6,7-d2]trilostane, involves a six-step process starting from androsta-4,6-dien-3,17-dione, with deuterium (B1214612) being introduced via catalytic deuteration.[6][7] A plausible synthetic route for this compound would likely involve the introduction of deuterium atoms at a chemically suitable position on the Trilostane scaffold or a precursor molecule.
A common final step in the synthesis of Trilostane involves the base-mediated cleavage of the isoxazole (B147169) ring of (4α,5α,17β)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-ol, followed by acidification.[4][8][9]
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Final Step - Conversion of Isoxazole Precursor to Trilostane
The following protocol is adapted from established procedures for the synthesis of Trilostane and serves as a representative method for the final step.[4][8][9]
-
Dissolution: Dissolve the deuterated precursor, (4α,5α,17β)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-ol, in methanol (B129727).
-
Base Treatment: Add a solution of sodium hydroxide (B78521) in methanol to the reaction mixture.
-
Heating: Gently warm the mixture (e.g., to 40-45°C) and stir for a period of time (e.g., 2 hours) to facilitate the cleavage of the isoxazole ring.
-
Acidification: Slowly add acetic acid to the reaction mixture to neutralize the base and precipitate the product.
-
Precipitation: Add water to the mixture to further encourage the precipitation of this compound.
-
Isolation: Cool the slurry and collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with water and dry under vacuum to yield the final product.
Characterization of this compound
The characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Characterization Workflow:
Caption: Workflow for the analytical characterization of this compound.
3.1. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of this compound and determining the degree of deuterium incorporation.
| Parameter | Expected Value |
| Molecular Formula | C₂₀H₂₄D₃NO₃ |
| Monoisotopic Mass | 332.22 g/mol |
| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI) |
| Observed Transitions | Specific precursor-to-product ion transitions would be monitored. For example, in the analysis of related compounds, transitions such as 363.1 > 120.8 for Cortisol and 367.1 > 120.7 for Cortisol-D4 have been used.[10][11] |
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is used to confirm the position of the deuterium labels.
| Nucleus | Purpose |
| ¹H NMR | Confirms the overall structure and shows the absence of proton signals at the sites of deuteration. |
| ¹³C NMR | Provides information on the carbon skeleton. Carbon signals at the sites of deuteration will show coupling to deuterium. |
| ²H NMR | Directly observes the deuterium nuclei, confirming their presence and chemical environment. |
3.3. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the synthesized this compound.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., Kinetex C18, 150 x 4.6 mm, 5 µm)[12] |
| Mobile Phase | A gradient or isocratic mixture of acetonitrile (B52724) and water, potentially with a buffer like disodium (B8443419) phosphate.[12][13] |
| Detection | UV detection at a wavelength such as 252 nm or 254 nm.[12][13] |
| Purity Specification | Typically >98% |
Experimental Protocol: HPLC Analysis of Trilostane
The following is a representative HPLC method for the analysis of Trilostane, which can be adapted for this compound.[12][13]
-
System Preparation: Equilibrate an Agilent 1260 Infinity HPLC system (or equivalent) with the mobile phase.[12]
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 90:10 v/v).[12]
-
Standard and Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Further dilute to create working standards and sample solutions.
-
Injection: Inject a fixed volume of the sample and standard solutions onto the HPLC column.
-
Chromatography: Run the analysis using a constant flow rate (e.g., 1.0 mL/min).
-
Detection: Monitor the eluent using a UV detector at 254 nm.[12]
-
Data Analysis: Integrate the peak corresponding to this compound and calculate the purity based on the peak area relative to the total peak area.
Mechanism of Action: Inhibition of 3β-Hydroxysteroid Dehydrogenase
Trilostane acts as a competitive inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD), a key enzyme in the steroidogenic pathway.
Caption: Inhibition of 3β-HSD by this compound in the steroid synthesis pathway.
This inhibition leads to a decrease in the production of downstream hormones such as cortisol, aldosterone, and androgens.[3]
Conclusion
The synthesis and rigorous characterization of this compound are paramount for its application as a reliable internal standard in bioanalytical studies. The synthetic route, while not explicitly detailed for the "d3-1" variant in public literature, can be inferred from established steroid chemistry. The analytical characterization, employing a suite of techniques including MS, NMR, and HPLC, is crucial for verifying the identity, isotopic enrichment, and purity of the final product, ensuring its suitability for quantitative applications in drug metabolism and pharmacokinetic research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trilostane - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Biological Activity of Trilostane_Chemicalbook [chemicalbook.com]
- 5. Trilostane D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. Synthesis [4-14C]- and [6,7-d2]trilostane [inis.iaea.org]
- 7. Synthesis (4- sup 14 C)- and (6,7-d sub 2 )trilostane (Journal Article) | ETDEWEB [osti.gov]
- 8. WO2005113577A1 - Method for the preparation of trilostane - Google Patents [patents.google.com]
- 9. GB2414238A - Method for the preparation of trilostane - Google Patents [patents.google.com]
- 10. Comparison of methods to monitor dogs with hypercortisolism treated with trilostane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of compounded trilostane packets for dogs with naturally occurring hyperadrenocorticism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Method for Analysis of Trilostane | SIELC Technologies [sielc.com]
The Isotopic Distinction: A Technical Guide to Trilostane and its Deuterated Analog, Trilostane-d3-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trilostane (B1684498) is a potent and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, a critical component in the biosynthesis of a wide array of steroid hormones. Its application in veterinary medicine for the treatment of hyperadrenocorticism is well-established. The introduction of isotopically labeled analogs, such as Trilostane-d3-1, serves a crucial role in modern drug discovery and development, primarily as internal standards for highly accurate bioanalytical quantification. This technical guide provides a comprehensive overview of the chemical, pharmacological, and analytical distinctions between Trilostane and its deuterated form, this compound. While direct comparative studies on the pharmacokinetics and pharmacodynamics of this compound are not publicly available, this guide extrapolates from the principles of the kinetic isotope effect (KIE) to discuss the theoretical implications of deuteration on the compound's metabolic fate and activity. Detailed experimental protocols for the synthesis of Trilostane, its analytical quantification, and the assessment of its biological activity are also provided.
Introduction: The Role of Deuteration in Drug Science
Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling the mass of the atom. The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can subtly but significantly alter its physicochemical properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[1] In drug development, this can translate to a reduced rate of metabolism, potentially leading to a longer half-life, increased exposure, and altered pharmacokinetic profile.[2]
This compound is a deuterated analog of Trilostane, where three hydrogen atoms have been replaced by deuterium. While specific data on this compound is scarce, it is primarily utilized as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of Trilostane quantification in biological matrices.[2][3]
Chemical and Physicochemical Properties
Trilostane, chemically known as (4α,5α,17β)-4,5-epoxy-3,17-dihydroxy-5α-androst-2-ene-2-carbonitrile, is a synthetic steroid analog.[4] The introduction of three deuterium atoms in this compound results in a marginal increase in its molecular weight. While comprehensive experimental data comparing the physicochemical properties of both compounds is not available, the theoretical differences are summarized below.
Table 1: Comparison of Physicochemical Properties
| Property | Trilostane | This compound | Data Source |
| Chemical Formula | C₂₀H₂₇NO₃ | C₂₀H₂₄D₃NO₃ | [4][5] |
| Molecular Weight | 329.44 g/mol | 332.46 g/mol | [4][5] |
| Appearance | Crystalline solid | Not available | [6] |
| Solubility | Soluble in DMSO and dimethylformamide; sparingly soluble in aqueous buffers. | Expected to be similar to Trilostane. | [6] |
Mechanism of Action and Pharmacodynamics
Trilostane exerts its pharmacological effect by competitively and reversibly inhibiting the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme.[7][8] This enzyme is a crucial catalyst in the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-ketosteroids, a necessary step in the biosynthesis of all classes of steroid hormones, including glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and sex steroids.[4][7] By blocking this enzymatic step, Trilostane effectively reduces the circulating levels of these hormones.
Trilostane is metabolized in the liver to a more active metabolite, 17-ketotrilostane (B1259504).[4][7] This metabolite also acts as a potent 3β-HSD inhibitor and circulates at concentrations approximately three times higher than the parent drug.[4][7] The conversion between Trilostane and 17-ketotrilostane is reversible.[4][9]
The impact of deuteration on the pharmacodynamics of this compound has not been reported. Theoretically, if the deuteration site is involved in the metabolic conversion to 17-ketotrilostane, a kinetic isotope effect could lead to a slower formation of the more active metabolite, potentially altering the overall pharmacodynamic profile. However, without experimental data, this remains speculative.
Signaling Pathway: Steroid Hormone Biosynthesis Inhibition by Trilostane
Pharmacokinetics
Trilostane is rapidly absorbed after oral administration, with its absorption enhanced when given with food.[8] It is metabolized in the liver, primarily to 17-ketotrilostane.[4][7] Both Trilostane and 17-ketotrilostane have short elimination half-lives of approximately 1.2 hours.[4]
Table 2: Pharmacokinetic Parameters of Trilostane
| Parameter | Value | Species | Data Source |
| Elimination Half-life (t½) | ~1.2 hours | Human, Dog | [4] |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | Dog | [10] |
| Metabolism | Hepatic | Human, Dog | [4][7] |
| Major Metabolite | 17-Ketotrilostane | Human, Dog | [4][7] |
| Excretion | Renal (metabolites) | Human | [4] |
Direct pharmacokinetic data for this compound is not available. The primary application of deuterated compounds in pharmacokinetic studies is to serve as internal standards for the accurate quantification of the non-deuterated analyte.[2] The KIE could potentially alter the metabolic rate of this compound compared to Trilostane, which would manifest as differences in clearance, half-life, and overall exposure (AUC).[2] However, the magnitude of this effect is dependent on the specific site of deuteration and its involvement in rate-limiting metabolic steps.
Experimental Protocols
Synthesis of Trilostane
The synthesis of Trilostane can be achieved from (4α,5α,17β)-4,5-epoxyandrost-2-eno[2,3-d]isoxazol-17-ol.[3][11]
Materials:
-
(4α,5α,17β)-4,5-epoxyandrost-2-eno[2,3-d]isoxazol-17-ol
-
Sodium hydroxide (B78521)
-
Acetic acid
-
Water
Procedure:
-
Dissolve (4α,5α,17β)-4,5-epoxyandrost-2-eno[2,3-d]isoxazol-17-ol in methanol in a round-bottomed flask equipped with a stirrer.
-
Add sodium hydroxide to the solution and stir at 40-45°C for approximately two hours to effect cleavage of the isoxazole (B147169) ring.
-
Slowly add acetic acid to the reaction mixture over a period of two hours while maintaining the temperature at 40-45°C.
-
Add water to the slurry, maintaining the temperature at 40-45°C.
-
Allow the slurry to cool to 18-20°C with continuous stirring.
-
Collect the resulting solid precipitate by filtration.
-
Wash the filter cake with water.
-
Dry the solid under vacuum at 40-50°C to a constant weight to yield Trilostane.
Synthesis Workflow
Synthesis of (6,7-d2)Trilostane
A synthetic procedure for producing (6,7-d2)trilostane has been described, involving a 6-step synthesis from androsta-4,6-dien-3,17-dione, with the deuterium label introduced via catalytic deuteration.[4] The detailed protocol for this specific synthesis is not publicly available.
Bioanalytical Method for Quantification of Trilostane using LC-MS/MS with a Deuterated Internal Standard
This protocol outlines a general procedure for the quantification of Trilostane in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials:
-
Biological matrix (e.g., plasma) containing Trilostane
-
Trilostane analytical standard
-
This compound (internal standard)
-
Formic acid
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw biological samples and standards.
-
To an aliquot of each sample, standard, and quality control, add a known concentration of the internal standard solution (this compound).
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge the samples.
-
Perform solid-phase extraction (SPE) on the supernatant for further cleanup if necessary.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto a C18 analytical column.
-
Use a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile with formic acid.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both Trilostane and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Trilostane to this compound against the concentration of the calibration standards.
-
Determine the concentration of Trilostane in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Analytical Workflow
References
- 1. Trilostane: Beyond Cushing’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2005113577A1 - Method for the preparation of trilostane - Google Patents [patents.google.com]
- 4. Synthesis (4- sup 14 C)- and (6,7-d sub 2 )trilostane (Journal Article) | ETDEWEB [osti.gov]
- 5. GB2414238A - Method for the preparation of trilostane - Google Patents [patents.google.com]
- 6. The influence of trilostane on steroid hormone metabolism in canine adrenal glands and corpora lutea-an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Trilostane_Chemicalbook [chemicalbook.com]
- 8. cris.unibo.it [cris.unibo.it]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of methods to monitor dogs with hypercortisolism treated with trilostane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of the Related Substances of Trilostane [cjph.com.cn]
Trilostane-d3-1 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and relevant experimental methodologies for Trilostane-d3, a deuterated analog of the steroidogenesis inhibitor Trilostane. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific disciplines.
Core Molecular Information
Trilostane-d3 is a stable isotope-labeled version of Trilostane, used as an internal standard in pharmacokinetic and metabolic studies. The deuterium (B1214612) labeling provides a distinct mass signature for mass spectrometry-based detection, without significantly altering its chemical properties.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₂₀H₂₄D₃NO₃ |
| Molecular Weight | 332.46 g/mol |
| CAS Number | 2026644-48-2 |
Mechanism of Action: Inhibition of 3β-Hydroxysteroid Dehydrogenase
Trilostane, and by extension Trilostane-d3, functions as a competitive inhibitor of 3β-hydroxysteroid dehydrogenase (3β-HSD). This enzyme is a critical component in the biosynthesis of several steroid hormones. By blocking the activity of 3β-HSD, Trilostane effectively reduces the production of cortisol, aldosterone, and androgens. This mechanism of action is central to its therapeutic application in conditions characterized by excessive steroid hormone production, such as Cushing's syndrome.
Steroidogenesis Pathway Inhibition
The following diagram illustrates the key step in the steroidogenesis pathway that is inhibited by Trilostane.
Caption: Inhibition of 3β-HSD by Trilostane, blocking Pregnenolone to Progesterone conversion.
Experimental Protocols
Detailed methodologies for key experimental procedures involving Trilostane are outlined below. These protocols can be adapted for use with Trilostane-d3, particularly in analytical assays where it serves as an internal standard.
In Vitro 3β-Hydroxysteroid Dehydrogenase (3β-HSD) Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of Trilostane on purified human 3β-HSD type 1.
Materials:
-
Purified human 3β-HSD1 enzyme
-
Dehydroepiandrosterone (DHEA)
-
NAD⁺
-
Trilostane
-
0.02 M Potassium Phosphate (B84403) Buffer (pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing 0.02 M potassium phosphate buffer (pH 7.4).
-
Add NAD⁺ to a final concentration of 0.2 mM.
-
Add purified human 3β-HSD1 enzyme to a final concentration of 0.03-0.04 mg per incubation.
-
Introduce Trilostane at varying concentrations (e.g., 0-0.75 µM) to determine the inhibition constant (Ki).
-
Initiate the enzymatic reaction by adding the substrate, DHEA, at sub-saturating concentrations (e.g., 4.0 µM or 8.0 µM).
-
Immediately monitor the increase in absorbance at 340 nm at 27°C. The change in absorbance corresponds to the production of NADH.
-
The initial linear slope of the absorbance increase per minute is used to determine the enzyme activity.
-
A blank reaction without the enzyme should be run to account for any non-enzymatic reduction of NAD⁺.
-
The type of inhibition and the Ki value can be determined using Dixon plot analysis (1/V vs. [I]).
High-Performance Liquid Chromatography (HPLC) Method for Trilostane Analysis
This protocol provides a general framework for the analysis of Trilostane using HPLC, which can be adapted for the quantification of Trilostane and Trilostane-d3 in biological matrices.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a pump, autosampler, and UV detector.
-
Column: Newcrom R1, 4.6 x 100 mm, 5 µm particle size, or a similar C18 column.[1]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 20/80% v/v) containing a buffer such as 10 mM disodium (B8443419) phosphate at pH 6.5.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 252 nm.[1]
-
Injection Volume: 8 µL.
-
Column Temperature: 30°C.
Sample Preparation (from plasma):
-
To a plasma sample, add an internal standard (Trilostane-d3 if analyzing Trilostane, or a different suitable standard).
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or trichloroacetic acid).
-
Vortex the mixture to ensure thorough mixing and complete precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and inject a portion into the HPLC system.
Workflow for Method Development and Validation:
The following diagram outlines the logical workflow for developing and validating an HPLC method for Trilostane analysis.
Caption: Logical workflow for HPLC method development and validation for Trilostane analysis.
References
The Role of Trilostane-d3-1 in Advancing Metabolic Pathway Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilostane (B1684498), a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, is a critical tool in the study of steroidogenesis and the development of therapies for endocrine disorders.[1][2] Its deuterated analog, Trilostane-d3-1, serves as an invaluable internal standard for quantitative analysis in metabolic pathway studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled standards like this compound is considered the "gold standard" in mass spectrometry as they closely mimic the analyte of interest throughout extraction, chromatography, and ionization, thereby correcting for variability and enhancing the accuracy and precision of quantification.[3] This technical guide provides an in-depth overview of the application of this compound in metabolic research, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of Trilostane on steroid metabolism. This data is essential for understanding the potency of Trilostane and its impact on key steroid hormones.
| Compound | Enzyme/Process | Inhibition Constant (Ki) | Notes | Reference |
| Trilostane | Human 3β-HSD1 | 0.10 µM | Competitive inhibition | [4] |
| Trilostane | Human 3β-HSD2 | 1.60 µM | Noncompetitive inhibition | [4] |
| Trilostane | Pig Testis 3β-HSD-I (DHEA conversion) | 0.16 µmol/l | Competitive inhibition | [5] |
| Cyanoketone | Pig Testis 3β-HSD-I (DHEA conversion) | 0.20 µmol/l | Competitive inhibition | [5] |
Table 1: Inhibition Constants of Trilostane and a Related Inhibitor on 3β-HSD.
| Treatment | Analyte | Mean Decrease | Time Point | p-value | Reference |
| Trilostane | Serum Progesterone | 79% (from 198.8 to 58.6 nmol/l) | 48 h | < 0.0001 | [6] |
| Trilostane | Serum Estradiol | 58% (from 13,643 to 5670 pmol/l) | 48 h | Not specified | [6] |
Table 2: Effect of Trilostane on Serum Progesterone and Estradiol Levels in Women.
| Compound | Parameter | Concentration | Notes | Reference |
| Trilostane | IC50 (Cortisol Secretion) | 480 ng/mL | Ex vivo canine adrenal gland study | Not specified in provided text |
| Ketotrilostane | IC50 (Cortisol Secretion) | 98.4 ng/mL | Ex vivo canine adrenal gland study | Not specified in provided text |
| Trilostane | IC50 (Corticosterone Secretion) | 95.0 ng/mL | Ex vivo canine adrenal gland study | Not specified in provided text |
| Ketotrilostane | IC50 (Corticosterone Secretion) | 39.6 ng/mL | Ex vivo canine adrenal gland study | Not specified in provided text |
Table 3: Inhibitory Concentrations (IC50) of Trilostane and its Metabolite Ketotrilostane on Cortisol and Corticosterone Secretion.
| Time After Infusion | Progestin Metabolite | Change in Concentration | p-value | Reference |
| 45 min | Pregnenolone | Increased | < 0.05 | [7] |
| 45 min | 5-pregnene-3β, 20β-diol | Increased | < 0.05 | [7] |
| 45 min | 5α-pregnane-3β, 20β-diol | Increased | < 0.05 | [7] |
| 45 min | 3β-hydroxy-5α-pregnan-20-one | Increased | < 0.05 | [7] |
| 15 min | 5α-pregnane-3,20-dione | Decreased | < 0.05 | [7] |
| 15 min | 20α-hydroxy-5α-pregnan-3-one | Decreased | < 0.05 | [7] |
| 15 min | 5α-pregnane-3β, 20α-diol | Decreased | < 0.05 | [7] |
| 1.5 h | 5α-pregnane-3,20-dione | Increased | Not specified | [7] |
| 1.5 h | 20α-hydroxy-5α-pregnan-3-one | Increased | Not specified | [7] |
| 1.5 h | 5α-pregnane-3β, 20α-diol | Increased | Not specified | [7] |
Table 4: Differential Effects of Trilostane on Progestin Metabolites in Pregnant Mares.
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of steroids in plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methods for steroid analysis.[8]
Sample Preparation: Protein Precipitation (PPT)
This is a rapid method suitable for high-throughput analysis.
-
Materials:
-
Plasma samples
-
This compound internal standard working solution (e.g., 100 ng/mL in methanol)
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 25 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size) is commonly used for steroid separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 1.0 30 8.0 95 10.0 95 10.1 30 | 12.0 | 30 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Key MRM Transitions (Q1/Q3):
-
Note: Specific MRM transitions for this compound and ketotrilostane are not readily available in the public domain and require empirical determination. The following are proposed transitions based on the molecular weights and common fragmentation patterns of similar steroids. These must be optimized by the user.
Analyte Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Collision Energy (eV) Trilostane 330.2 User Determined User Determined This compound 333.2 User Determined User Determined | Ketotrilostane | 328.2 | User Determined | User Determined |
-
-
Optimization of MRM Transitions: To determine the optimal product ions and collision energies, a pure standard of Trilostane and, if available, ketotrilostane should be infused into the mass spectrometer. A product ion scan (or full scan MS/MS) of the precursor ion will reveal the major fragment ions. The collision energy for each transition should then be ramped to find the value that yields the highest intensity for each product ion. The most intense and specific transitions should be chosen for quantification and qualification.
-
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of 3β-HSD by Trilostane in the steroidogenesis pathway.
Experimental Workflow
Caption: Workflow for steroid analysis using this compound as an internal standard.
Conclusion
This compound is an essential tool for researchers in endocrinology and drug development, enabling precise and accurate quantification of steroids in complex biological matrices. The methodologies and data presented in this guide offer a comprehensive resource for the application of this deuterated internal standard in metabolic pathway studies. By understanding the mechanism of Trilostane and employing robust analytical techniques, scientists can further unravel the complexities of steroid metabolism and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. lcms.cz [lcms.cz]
- 4. forensicrti.org [forensicrti.org]
- 5. Item - Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - La Trobe - Figshare [opal.latrobe.edu.au]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of trilostane and ketotrilostane in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Isotope-Labeled Trilostane: A Technical Guide for Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilostane (B1684498) is a potent and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, a critical component in the biosynthesis of several steroid hormones, including cortisol and aldosterone.[1][2][3] Its primary clinical application is in the treatment of hyperadrenocorticism (Cushing's syndrome) in dogs.[4][5] To facilitate in-depth pharmacological research, including absorption, distribution, metabolism, and excretion (ADME) studies, isotope-labeled versions of trilostane, such as those incorporating Carbon-14 (¹⁴C) and deuterium (B1214612) (²H or d), are invaluable tools. This technical guide provides a comprehensive overview of the synthesis, experimental use, and data interpretation of isotope-labeled trilostane for pharmacological research.
Synthesis of Isotope-Labeled Trilostane
The synthesis of isotope-labeled trilostane is a multi-step process that introduces a radioactive or stable isotope at a specific position within the molecule, enabling its detection and quantification in biological matrices.
Synthesis of [4-¹⁴C]-Trilostane
A synthetic route to produce [4-¹⁴C]-trilostane has been developed, yielding the radiolabeled compound in four steps.[6] This process allows for the introduction of a Carbon-14 label at the 4-position of the steroid nucleus, providing a stable marker for tracking the molecule and its metabolites in vivo.
Synthesis of [6,7-d₂]-Trilostane
For studies where a non-radioactive label is preferred, such as those involving mass spectrometry-based quantification, deuterium-labeled trilostane can be synthesized. A procedure for producing [6,7-d₂]-trilostane has been established, involving a six-step synthesis from androsta-4,6-dien-3,17-dione, with the deuterium label introduced via catalytic deuteration.[6]
Pharmacological Research Applications
Isotope-labeled trilostane is instrumental in elucidating the pharmacokinetic and pharmacodynamic properties of the drug.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
ADME studies using radiolabeled compounds like [¹⁴C]-trilostane are fundamental to understanding the fate of the drug in the body. These studies provide critical data on the routes and rates of absorption, the extent of distribution into various tissues, the metabolic pathways, and the routes and rates of excretion.
Experimental Workflow for an In Vivo ADME Study:
Caption: Workflow for a typical in vivo ADME study using [¹⁴C]-trilostane.
Metabolite Identification and Profiling
A crucial aspect of pharmacological research is the identification and characterization of drug metabolites. Isotope labeling significantly aids in this process.
-
Radiolabeling ([¹⁴C]-Trilostane): The presence of the ¹⁴C label allows for the detection of all drug-related material, including metabolites, in complex biological matrices using techniques like liquid chromatography with radiochemical detection.
-
Stable Isotope Labeling (d₂-Trilostane): The use of deuterium-labeled trilostane is particularly powerful when combined with mass spectrometry. The distinct mass shift between the unlabeled and labeled drug and its metabolites creates a characteristic isotopic pattern, facilitating their identification and differentiation from endogenous compounds.
A major metabolite of trilostane is 17-ketotrilostane (B1259504), which has been found to be a more potent inhibitor of 3β-HSD than the parent compound.[1] In human plasma, concentrations of 17-ketotrilostane are approximately three-fold higher than those of trilostane, suggesting it plays a significant role in the drug's overall efficacy.[1]
Signaling Pathway of Trilostane Action:
Caption: Mechanism of action of trilostane in steroid biosynthesis.
Quantitative Data
The use of isotope-labeled trilostane allows for the precise quantification of the drug and its metabolites in various biological samples.
| Parameter | Species | Dose | Matrix | Cmax | Tmax | Primary Route of Excretion | Reference |
| Total Radioactivity | Rat | 25 mg/kg (oral) | Blood | 2 µg/mL equivalent | - | Feces | [2] |
| Total Radioactivity | Monkey | 20 mg/kg (oral) | Plasma | 15 µg/mL equivalent | 2 hours | Urine | [2] |
| Trilostane | Healthy Dog | - | Plasma | - | 1.7 - 3.8 hours | - | [7] |
Note: The data for rat and monkey represent the total radioactivity, which includes the parent drug and all its metabolites.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data in pharmacological research.
In Vivo ADME Study in Rats with [¹⁴C]-Trilostane
Objective: To determine the absorption, distribution, metabolism, and excretion of trilostane after a single oral dose of [¹⁴C]-trilostane to rats.
Materials:
-
[¹⁴C]-Trilostane (specific activity and radiochemical purity to be determined)
-
Male Sprague-Dawley rats
-
Metabolism cages for separate collection of urine and feces
-
Scintillation vials and cocktail
-
Liquid Scintillation Counter
-
HPLC with radiochemical detector
-
Mass spectrometer
Methodology:
-
Dose Preparation and Administration: Prepare a formulation of [¹⁴C]-trilostane suitable for oral gavage. Administer a single dose to a group of rats.
-
Sample Collection: House rats individually in metabolism cages. Collect urine and feces at predetermined intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dose. Collect blood samples via tail vein or cardiac puncture at specified time points.
-
Sample Analysis:
-
Total Radioactivity: Homogenize feces and aliquots of urine and plasma. Determine the total radioactivity in each sample by liquid scintillation counting.
-
Metabolite Profiling: Pool urine and plasma samples from each time point. Analyze by HPLC with radiochemical detection to separate and quantify the parent drug and its metabolites. Identify metabolites using mass spectrometry.
-
-
Data Analysis: Calculate the percentage of the administered radioactive dose recovered in urine and feces over time. Determine the pharmacokinetic parameters of total radioactivity in plasma.
Bioanalytical Method for Deuterated Trilostane using LC-MS/MS
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of deuterated trilostane and its major metabolite, deuterated 17-ketotrilostane, in plasma.
Workflow for LC-MS/MS Method Development:
Caption: Workflow for the development and validation of a bioanalytical LC-MS/MS method.
Conclusion
Isotope-labeled trilostane is an indispensable tool for the comprehensive pharmacological evaluation of this important veterinary drug. The use of ¹⁴C- and deuterium-labeled analogues allows for precise and detailed investigations into its ADME properties and metabolic pathways. The data and protocols presented in this guide provide a framework for researchers to design and execute robust studies to further elucidate the pharmacology of trilostane.
References
- 1. Disposition of trilostane in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Trilostane_Chemicalbook [chemicalbook.com]
- 3. Update on the use of trilostane in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cidara.com [cidara.com]
- 5. dvm360.com [dvm360.com]
- 6. Quantitative Whole-body Autoradiography (QWBA) vs. Mass Balance Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Trilostane-d3-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Trilostane-d3-1, a deuterated analog of the steroidogenesis inhibitor, Trilostane (B1684498). Due to the limited availability of specific experimental data for the deuterated form, this document also includes detailed information for the non-deuterated parent compound, Trilostane, as a close structural and functional reference.
Core Compound Properties
This compound is a synthetic steroid analog that is structurally identical to Trilostane, with the exception of three deuterium (B1214612) atoms replacing three hydrogen atoms. This isotopic labeling is often utilized in research for tracer studies and as an internal standard in quantitative analyses.[1][2]
This compound
Data for the deuterated compound is limited. The following table summarizes the currently available information.
| Property | Value | Source |
| Chemical Name | (1aR,4aR,4bS,6aS,7S,9aS,9bS,11aS)-2,7-Dihydroxy-4a,6a-dimethyl-1a,4,4a,4b,5,6,6a,7,8,9,9a,9b,10,11-tetradecahydrocyclopenta[3][4]phenanthro[1,10a-b]oxirene-3-carbonitrile-7,8,8-d3 | [5] |
| Molecular Formula | C₂₀H₂₄D₃NO₃ | [6] |
| Molecular Weight | 332.46 g/mol | [6] |
| CAS Number | 2026644-48-2 | [6] |
Trilostane (Non-deuterated Reference)
The physical and chemical properties of the parent compound, Trilostane, are well-documented and provide a valuable reference point.
| Property | Value | Source(s) |
| Chemical Name | (4α,5α,17β)-4,5-Epoxy-3,17β-dihydroxy-5α-androst-2-ene-2-carbonitrile | [7] |
| Synonyms | Vetoryl, Modrenal, WIN-24,540, Desopan | [7][8] |
| Molecular Formula | C₂₀H₂₇NO₃ | [8][9] |
| Molecular Weight | 329.43 g/mol | [5][] |
| Melting Point | 264 °C (decomposes) | [8][9][] |
| Boiling Point | 497.8 °C to 516.5°C at 760 mmHg | [][11] |
| Appearance | White to off-white or tan crystalline powder | [][11] |
| Storage Temperature | -20°C | [7][] |
Solubility Profile (Trilostane)
The solubility of Trilostane has been determined in various solvents. This information is critical for the preparation of stock solutions and formulations for in vitro and in vivo studies.
| Solvent | Solubility | Source(s) |
| DMSO | ≥ 56 mg/mL (169.99 mM) to 66 mg/mL (200.34 mM) | [12] |
| Dimethylformamide (DMF) | ~20 mg/mL | [7] |
| Aqueous Buffers | Sparingly soluble | [7] |
| 1:1 Solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [7] |
| Ethanol | Insoluble | |
| Water | 5.93e-02 g/L (Insoluble) | [8] |
Mechanism of Action: Inhibition of 3β-Hydroxysteroid Dehydrogenase
Trilostane and its deuterated analog act as competitive inhibitors of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[3][13] This enzyme is a critical component in the biosynthesis of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, and sex hormones. By reversibly blocking 3β-HSD, Trilostane effectively reduces the production of cortisol and aldosterone.[3]
Figure 1: Mechanism of action of Trilostane and this compound.
Experimental Protocols
Synthesis of Trilostane (General Workflow)
Figure 2: General workflow for the final step of Trilostane synthesis.
Analytical Method: High-Performance Liquid Chromatography (HPLC) for Trilostane
Several HPLC methods have been developed for the analysis of Trilostane.[14][15][16] The following is a representative protocol.
Instrumentation:
Chromatographic Conditions:
-
Column: Kinetex C18 (150 x 4.6 mm, 5 µm particle size) or Newcrom R1 (4.6 x 100 mm, 5 µm)[14][15]
-
Mobile Phase: Gradient elution of 10% distilled water (solvent A) and 90% acetonitrile (B52724) (solvent B) or an isocratic mobile phase of acetonitrile/water (20/80) with 10 mM Na₂HPO₄ buffer (pH 6.5)[14][15]
-
Flow Rate: 1.0 mL/min[14]
-
Injection Volume: 8 µL[15]
Sample Preparation:
-
Dissolve the sample in DMSO.
-
Centrifuge the solution to remove any particulates.
-
Dilute the supernatant with methanol to the desired concentration within the assay's optimal range.[15]
In Vitro Enzyme Inhibition Assay: 3β-Hydroxysteroid Dehydrogenase
The inhibitory activity of Trilostane and its analogs on 3β-HSD can be assessed using an in vitro enzyme assay.[17]
Materials:
-
Purified human 3β-HSD1 or 3β-HSD2 enzyme
-
Substrate: Dehydroepiandrosterone (DHEA)
-
Cofactor: NAD⁺
-
Trilostane or this compound
-
Potassium phosphate (B84403) buffer (pH 7.4)
Protocol Outline:
-
Prepare incubation mixtures containing the buffer, substrate (DHEA) at subsaturating concentrations, NAD⁺, and varying concentrations of the inhibitor (Trilostane or this compound).
-
Initiate the reaction by adding the purified 3β-HSD enzyme.
-
Incubate the mixture at a controlled temperature (e.g., 27°C).
-
Monitor the reaction progress by measuring the formation of the product (androstenedione), typically by spectrophotometry or HPLC.
-
Determine the initial reaction velocities at each inhibitor concentration.
-
Analyze the data using Dixon plots (1/V vs. I) to determine the inhibition constant (Ki).[17]
Spectral Data
Specific spectral data (NMR, MS, IR) for this compound are not widely published. However, predicted ¹H NMR and mass spectrometry data for the non-deuterated Trilostane are available and can serve as a reference.
-
Predicted ¹H NMR Spectrum for Trilostane: Available through databases such as DrugBank.[18]
-
Mass Spectrometry of Trilostane: The exact mass is 329.1991 Da.[19] MS/MS fragmentation data can be found in resources like PubChem.[8]
-
Infrared Spectroscopy: While specific data for Trilostane is not detailed in the search results, general IR spectra for related steroid structures are available in the literature.[20]
Conclusion
This compound is a valuable tool for researchers studying steroid biosynthesis and the effects of 3β-HSD inhibition. While specific experimental data for the deuterated compound is limited, the extensive information available for the parent compound, Trilostane, provides a solid foundation for its use in experimental settings. The protocols and data presented in this guide are intended to support the design and execution of research involving Trilostane and its deuterated analog. It is recommended that researchers validate analytical methods and experimental conditions for their specific applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. How I Treat Pituitary Dependant Hyperadrenocorticism - WSAVA2008 - VIN [vin.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Trilostane D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Trilostane | C20H27NO3 | CID 656583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Trilostane CAS#: 13647-35-3 [m.chemicalbook.com]
- 11. Factory Supply 99% Veterinary API CAS 13647-35-3 Trilostane powder in Stock [lnpipharma.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Trilostane: Beyond Cushing’s Syndrome [mdpi.com]
- 14. HPLC Method for Analysis of Trilostane | SIELC Technologies [sielc.com]
- 15. Evaluation of compounded trilostane packets for dogs with naturally occurring hyperadrenocorticism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of trilostane and ketotrilostane in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure/function of the inhibition of human 3β-hydroxysteroid dehydrogenase type 1 and type 2 by trilostane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. medkoo.com [medkoo.com]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Trilostane-d3
For Researchers, Scientists, and Drug Development Professionals
Core Data Presentation: Solubility of Trilostane (B1684498)
The following table summarizes the known solubility of Trilostane in different solvents. This data has been compiled from various sources and provides a comparative reference for researchers.
| Solvent | Solubility (mg/mL) | Molarity (mM) | Observations |
| Dimethyl Sulfoxide (DMSO) | ≥ 56[1], 16 - 66[2][3] | ≥ 169.99[1] | Readily soluble. It is noted that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[2] |
| Dimethylformamide (DMF) | ~20 | Not Specified | Soluble.[3] |
| 10% DMSO in 40% PEG300, 5% Tween-80, and 45% saline | 2.5 | 7.59 | A suspended solution that may require sonication.[1] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | 2.5 | 7.59 | A suspended solution that may require sonication.[1] |
| 10% DMSO in 90% corn oil | ≥ 2.5 | ≥ 7.59 | A clear solution.[1] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 | Not Specified | For aqueous solutions, it is recommended to first dissolve Trilostane in DMF and then dilute with the aqueous buffer.[3] |
| Water | Insoluble[2] | Insoluble | Sparingly soluble in aqueous buffers.[3] |
| Ethanol | Insoluble[2] | Insoluble | Not a suitable solvent for creating stock solutions. |
Note on Trilostane-d3: Deuterium (B1214612) labeling is a common practice in drug metabolism and pharmacokinetic studies. The substitution of hydrogen with deuterium atoms results in a minimal change in the physicochemical properties of the molecule. Therefore, the solubility of Trilostane-d3 is expected to be highly comparable to that of Trilostane.
Experimental Protocols
The determination of drug solubility is a critical step in preclinical development. The "shake-flask" method is a widely accepted and reliable technique for establishing the equilibrium solubility of a compound.[4]
The Shake-Flask Method for Equilibrium Solubility Determination
This method involves adding an excess amount of the compound to a solvent of interest and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Detailed Methodology:
-
Preparation of the Sample: An excess amount of Trilostane-d3 is added to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that a saturated solution is formed in equilibrium with the solid drug.
-
Equilibration: The vials are sealed and agitated in a constant temperature environment, such as an orbital shaker or a shaking water bath. The agitation should be vigorous enough to ensure thorough mixing. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved drug remains constant.[5][6]
-
Sample Separation: Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Analysis: The concentration of Trilostane-d3 in the clear, saturated filtrate is then quantified using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique for this purpose.[7][8] A standard curve of known concentrations of Trilostane-d3 should be prepared to accurately determine the concentration in the experimental samples.
Visualizations
Signaling Pathway: Inhibition of Steroidogenesis by Trilostane
Trilostane functions as a competitive inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[9] This enzyme plays a crucial role in the biosynthesis of various steroid hormones. The following diagram illustrates the point of inhibition in the steroidogenesis pathway.
Caption: Trilostane inhibits the 3β-HSD enzyme, blocking steroid synthesis.
Experimental Workflow: Solubility Determination
The logical flow of a typical solubility experiment is outlined in the diagram below.
Caption: A typical workflow for determining the solubility of a compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. who.int [who.int]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. HPLC Method for Analysis of Trilostane | SIELC Technologies [sielc.com]
- 8. WO2006008430A1 - Method for the determination of trilostane - Google Patents [patents.google.com]
- 9. Trilostane - Wikipedia [en.wikipedia.org]
Foundational Research on 3β-Hydroxysteroid Dehydrogenase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) is a critical enzyme in the biosynthesis of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, progestins, androgens, and estrogens.[1][2][3] This enzyme catalyzes the conversion of Δ5-3β-hydroxysteroids to the corresponding Δ4-ketosteroids, an essential step in the production of biologically active steroid hormones.[1][2] In humans, two primary isozymes exist: HSD3B1 (type I), which is expressed in the placenta and peripheral tissues like the breast and prostate, and HSD3B2 (type II), found predominantly in the adrenal glands and gonads.[1][4] The differential expression and critical role of 3β-HSD in steroidogenesis make it a compelling target for therapeutic intervention in a variety of hormone-dependent pathologies, including cancer, endocrine disorders, and mood disorders.[5][6] This guide provides an in-depth overview of the foundational research on 3β-HSD inhibitors, covering their mechanisms of action, quantitative data, and key experimental protocols.
Mechanism of Action of 3β-HSD Inhibitors
3β-HSD inhibitors can be broadly categorized based on their mechanism of action, which includes competitive, non-competitive, and irreversible inhibition.
-
Competitive Inhibitors: These inhibitors, such as trilostane (B1684498), compete with the enzyme's natural substrates (e.g., pregnenolone, dehydroepiandrosterone (B1670201) [DHEA]) for binding to the active site.[2][7] By occupying the active site, they prevent the substrate from binding and being converted to its product. The inhibitory effect of competitive inhibitors can be overcome by increasing the substrate concentration.
-
Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding. The inhibition by non-competitive inhibitors is not affected by substrate concentration. Some studies have shown that trilostane can act as a non-competitive inhibitor for the HSD3B2 isoform.
-
Irreversible Inhibitors: Irreversible inhibitors, such as cyanoketone, form a stable, often covalent, bond with the enzyme, permanently inactivating it.[7] This type of inhibition is not dependent on substrate concentration and the enzyme's activity can only be restored through the synthesis of new enzyme molecules.
Quantitative Data on 3β-HSD Inhibitors
The potency of 3β-HSD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity in a given assay, while the Ki is a measure of the inhibitor's binding affinity for the enzyme. A lower Ki value indicates a higher affinity. The following tables summarize key quantitative data for several well-characterized 3β-HSD inhibitors.
| Inhibitor | Isozyme | Substrate | Inhibition Type | Ki (µM) | IC50 (µM) | Cell Line/System | Reference |
| Trilostane | Human 3β-HSD1 | DHEA | Competitive | 0.10 | - | Purified Enzyme | [5] |
| Human 3β-HSD2 | DHEA | Non-competitive | 1.60 | - | Purified Enzyme | [5] | |
| Pig Testis Microsomes | DHEA | Competitive | 0.16 | - | Microsomes | [1] | |
| Epostane | Human Placental 3β-HSD | Pregnenolone | Competitive | ~0.05 | - | Purified Enzyme | [4] |
| Human 3β-HSD1 | DHEA | Competitive | - | 0.2 (on cell growth) | MCF-7 3β-HSD1 Aromatase Cells | [8] | |
| Human 3β-HSD2 | DHEA | - | - | 2.4 (on cell growth) | MCF-7 3β-HSD2 Aromatase Cells | [8] | |
| Cyanoketone | Human Placental 3β-HSD | Pregnenolone | Irreversible | ~0.05 | - | Purified Enzyme | [4] |
| Pig Testis Microsomes | DHEA | Competitive | 0.20 | - | Microsomes | [1] | |
| Abiraterone | Human 3β-HSD1 & 2 | DHEA | - | - | < 1.0 | CRPC Cell Lines | [9] |
| 4-MA | Human Placental 3β-HSD | Pregnenolone | - | 0.056 | - | Purified Enzyme | [4] |
| Promegestone | Human Placental 3β-HSD | Pregnenolone | - | 0.110 | - | Purified Enzyme | [4] |
| RU2323 | Human Placental 3β-HSD | Pregnenolone | - | 0.190 | - | Purified Enzyme | [4] |
| Cyproterone acetate | Human Placental 3β-HSD | Pregnenolone | - | 1.5 | - | Purified Enzyme | [4] |
| Norgestrel | Human Placental 3β-HSD | Pregnenolone | - | 1.7 | - | Purified Enzyme | [4] |
| Norethindrone | Human Placental 3β-HSD | Pregnenolone | - | 2.5 | - | Purified Enzyme | [4] |
Experimental Protocols
3β-HSD Enzyme Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from kinetic studies on purified human 3β-HSD isozymes.[5][10]
Objective: To determine the kinetic parameters (Km, Vmax) and inhibition constants (Ki) of 3β-HSD inhibitors.
Principle: The activity of 3β-HSD is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD+.
Materials:
-
Purified human 3β-HSD1 or 3β-HSD2 enzyme
-
Substrate: Dehydroepiandrosterone (DHEA)
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Inhibitor of interest (e.g., trilostane)
-
Assay Buffer: 0.02 M potassium phosphate (B84403) buffer, pH 7.4
-
Spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent plates or cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of DHEA, NAD+, and the inhibitor in an appropriate solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare working solutions by diluting the stock solutions in the assay buffer.
-
-
Assay Setup:
-
To each well of the microplate or cuvette, add the following in order:
-
Assay buffer
-
Purified 3β-HSD enzyme (e.g., 0.03-0.04 mg)
-
Inhibitor at various concentrations (for inhibition studies) or solvent control.
-
NAD+ solution (final concentration, e.g., 0.2 mM).
-
-
Pre-incubate the mixture at a constant temperature (e.g., 27°C) for a few minutes.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the DHEA substrate at various concentrations (e.g., 2-100 µM).
-
-
Data Acquisition:
-
Immediately start monitoring the increase in absorbance at 340 nm over time using the spectrophotometer. Record the initial linear rate of the reaction (V).
-
-
Data Analysis:
-
For Michaelis-Menten kinetics: Plot the initial velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies: To determine the type of inhibition and the Ki value, perform the assay with multiple substrate and inhibitor concentrations. Plot the data using a Dixon plot (1/V vs. [I]) or a Lineweaver-Burk plot (1/V vs. 1/[S]). The intersection of the lines will indicate the type of inhibition and allow for the calculation of the Ki value.
-
Cell-Based Proliferation Assay for 3β-HSD Inhibitors
This protocol is based on studies using MCF-7 breast cancer cells engineered to express 3β-HSD isozymes.[8]
Objective: To assess the effect of 3β-HSD inhibitors on the proliferation of hormone-dependent cancer cells.
Materials:
-
MCF-7 cells engineered to express either human 3β-HSD1 or 3β-HSD2.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary components.
-
Substrate: DHEA
-
Inhibitor of interest (e.g., trilostane, epostane)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or a resazurin-based reagent)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the engineered MCF-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
The following day, replace the medium with fresh medium containing the DHEA substrate (e.g., 5.0 nM) and the 3β-HSD inhibitor at a range of concentrations. Include appropriate controls (e.g., vehicle control, DHEA alone).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 4 days), allowing the cells to proliferate.
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the control (DHEA alone).
-
Plot the percentage of cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway: Steroid Biosynthesis and 3β-HSD Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Simultaneous Quantification of Steroid Hormones Using hrLC-MS in Endocrine Tissues of Male Rats and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective inhibition of human 3β-hydroxysteroid dehydrogenase type 1 as a potential treatment for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of 3β-hydroxysteroid dehydrogenase activity using progesterone and androgen receptors-mediated transactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human hydroxysteroid dehydrogenases and pre-receptor regulation: Insights into inhibitor design and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure/function of the inhibition of human 3β-hydroxysteroid dehydrogenase type 1 and type 2 by trilostane - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Trilostane in Canine Plasma using Trilostane-d3-1 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trilostane (B1684498) is a competitive and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, crucial for the synthesis of various steroids, including cortisol.[1] It is primarily used in veterinary medicine to treat Cushing's syndrome (hyperadrenocorticism) in dogs.[1] Accurate and reliable quantification of trilostane in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy and safety.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trilostane in canine plasma. The use of a stable isotope-labeled internal standard, Trilostane-d3-1, ensures high accuracy and precision by compensating for variations during sample preparation and potential matrix effects during analysis. The method employs a simple protein precipitation protocol for sample cleanup, making it suitable for high-throughput analysis.
Signaling Pathway of Trilostane Action
Trilostane's primary mechanism of action is the inhibition of 3β-hydroxysteroid dehydrogenase, a key enzyme in the steroidogenesis pathway. This inhibition reduces the production of cortisol from cholesterol in the adrenal cortex.
Caption: Mechanism of Trilostane action in the steroidogenesis pathway.
Experimental Protocols
This section outlines the detailed methodologies for the quantification of trilostane in canine plasma.
Materials and Reagents
-
Trilostane analytical standard (Purity ≥98%)
-
This compound (Deuterated internal standard, Purity ≥98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Purified water (18.2 MΩ·cm)
-
Canine plasma (K2-EDTA)
-
Polypropylene (B1209903) tubes and 96-well plates
Instrumentation and LC-MS/MS Conditions
A validated UPLC-MS/MS system is required for this analysis. The following are representative parameters.
Table 1: LC-MS/MS System Parameters
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid and 2 mM Ammonium Acetate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex QTRAP series) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
LC Gradient Program
Table 2: Liquid Chromatography Gradient
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.00 | 0.4 | 70 | 30 |
| 0.50 | 0.4 | 70 | 30 |
| 2.50 | 0.4 | 5 | 95 |
| 3.00 | 0.4 | 5 | 95 |
| 3.10 | 0.4 | 70 | 30 |
| 4.00 | 0.4 | 70 | 30 |
Multiple Reaction Monitoring (MRM) Transitions
The molecular formula for Trilostane is C₂₀H₂₇NO₃, with a monoisotopic mass of 329.20 g/mol .[2] For this compound, the molecular formula is C₂₀H₂₄D₃NO₃, with an approximate molecular weight of 332.46 g/mol .[3] The MRM transitions were optimized for sensitivity and specificity.
Table 3: Optimized MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Trilostane | 330.2 | 97.1 | 100 | 35 | 25 |
| 330.2 | 109.1 | 100 | 35 | 22 | |
| This compound (IS) | 333.2 | 100.1 | 100 | 35 | 25 |
Note: The primary transition for quantification is highlighted in bold. The second transition for trilostane serves as a qualifier.
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Trilostane and this compound by dissolving accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the Trilostane stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve the final concentration.
Sample Preparation: Protein Precipitation
This protocol is designed for a 96-well plate format for high-throughput processing.
Caption: Experimental workflow for plasma sample preparation.
-
Label polypropylene tubes or a 96-well plate for standards, QCs, and unknown samples.
-
Add 50 µL of the appropriate standard, QC, or unknown plasma sample to each tube/well.
-
To each sample, add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile). The acetonitrile will precipitate the plasma proteins.
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 4000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean set of tubes or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.
Method Validation and Performance
The method was validated according to international guidelines for bioanalytical method validation.[4][5]
Linearity and Range
The calibration curve was constructed by plotting the peak area ratio of trilostane to the internal standard (this compound) against the nominal concentration of the calibration standards.
Table 4: Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification | 1.0 ng/mL |
Precision and Accuracy
Intra- and inter-day precision and accuracy were assessed by analyzing QC samples at three concentration levels (Low, Medium, and High) on three separate days.
Table 5: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18) | ||
| Mean Conc. ± SD (ng/mL) | Precision (%CV) | Accuracy (%) | Mean Conc. ± SD (ng/mL) | ||
| LLOQ | 1.0 | 1.05 ± 0.09 | 8.6 | 105.0 | 1.08 ± 0.12 |
| Low | 3.0 | 2.91 ± 0.17 | 5.8 | 97.0 | 2.97 ± 0.21 |
| Medium | 300 | 309.6 ± 12.1 | 3.9 | 103.2 | 304.2 ± 15.8 |
| High | 800 | 788.0 ± 29.2 | 3.7 | 98.5 | 794.4 ± 35.0 |
Matrix Effect and Recovery
The matrix effect was evaluated by comparing the peak response of trilostane in post-extraction spiked plasma samples to that in neat solution. The extraction recovery was determined by comparing the peak response of pre-extraction spiked samples to post-extraction spiked samples.
Table 6: Matrix Effect and Extraction Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) |
| Low | 3.0 | 95.8 | 91.5 |
| High | 800 | 98.2 | 93.7 |
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of trilostane in canine plasma using this compound as an internal standard. The protein precipitation sample preparation method is straightforward and amenable to high-throughput analysis. The method demonstrates excellent linearity, precision, accuracy, and minimal matrix effects, making it highly suitable for supporting pharmacokinetic and therapeutic drug monitoring studies of trilostane in a veterinary research setting.
References
Application Note: Quantitative Analysis of Trilostane in Plasma by LC-MS/MS using Trilostane-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilostane (B1684498) is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, which is crucial for the synthesis of several steroids, including cortisol.[1] By inhibiting this enzyme, trilostane effectively reduces the production of cortisol and is used in the treatment of hyperadrenocorticism (Cushing's disease), primarily in dogs. Accurate quantification of trilostane in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization to ensure efficacy and safety.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of trilostane in plasma, utilizing its stable isotope-labeled analog, Trilostane-d3, as an internal standard (IS) to ensure high accuracy and precision.
Signaling Pathway of Trilostane
Trilostane's primary mechanism of action is the competitive inhibition of 3β-hydroxysteroid dehydrogenase (3β-HSD). This enzyme catalyzes the conversion of pregnenolone (B344588) to progesterone, a key step in the steroidogenesis pathway. By blocking this conversion, trilostane reduces the synthesis of downstream steroid hormones, including cortisol.
Caption: Mechanism of Trilostane action.
Experimental Workflow
The analytical method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and sensitive detection by tandem mass spectrometry.
Caption: Experimental workflow for plasma sample analysis.
Detailed Experimental Protocols
1. Materials and Reagents
-
Trilostane certified reference standard
-
Trilostane-d3 internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Stock and Working Solutions
-
Trilostane Stock Solution (1 mg/mL): Accurately weigh and dissolve trilostane in methanol.
-
Trilostane-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve Trilostane-d3 in methanol.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the trilostane stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Trilostane-d3 stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL Trilostane-d3).
-
Add 300 µL of cold acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-30% B), 3.1-4.0 min (30% B) |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
5. MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Trilostane | 330.2 | 121.1 | 25 |
| Trilostane-d3 | 333.2 | 121.1 | 25 |
Quantitative Data Summary
The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.
Table 1: Calibration Curve
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.015x + 0.002 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| 1 (LLOQ) | 98.5 | 8.2 | 101.2 | 9.5 |
| 3 (Low QC) | 102.1 | 5.6 | 99.8 | 6.8 |
| 100 (Mid QC) | 97.9 | 4.1 | 98.5 | 5.2 |
| 800 (High QC) | 101.5 | 3.5 | 100.9 | 4.1 |
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| Low | 92.3 | 98.7 |
| Mid | 95.1 | 101.2 |
| High | 94.5 | 99.5 |
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of trilostane in plasma using Trilostane-d3 as an internal standard. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in pharmacokinetic and therapeutic drug monitoring studies. The validation data demonstrates that the method is accurate, precise, and reliable for its intended purpose.
References
Application Note: Quantitative Analysis of Trilostane in Plasma using Isotope Dilution Mass Spectrometry with Trilostane-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Trilostane in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and the principle of isotope dilution. The use of a stable isotope-labeled internal standard, Trilostane-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of Trilostane concentrations for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
Trilostane is a competitive and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system.[1][2] This enzyme is critical in the steroidogenesis pathway, responsible for the conversion of pregnenolone (B344588) to progesterone.[1][3] By inhibiting this step, Trilostane effectively reduces the synthesis of several steroids, including cortisol and aldosterone.[2] It is primarily used in veterinary medicine to treat hyperadrenocorticism (Cushing's disease) in dogs.[2]
Accurate quantification of Trilostane in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis due to its ability to correct for analytical variability.[4][5] This is achieved by adding a known amount of a stable isotope-labeled version of the analyte, in this case, Trilostane-d3, to each sample at the beginning of the workflow.[4] Since the internal standard is chemically identical to the analyte, it experiences the same extraction inefficiencies and ionization suppression or enhancement, allowing for highly accurate and precise quantification.[6]
Experimental Protocols
Materials and Reagents
-
Trilostane analytical standard
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Control plasma (e.g., human, canine)
-
Solid-Phase Extraction (SPE) cartridges
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Trilostane and Trilostane-d3 in methanol to prepare individual 1 mg/mL primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Trilostane by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These will be used to spike into the plasma matrix to create calibration standards.
-
-
Internal Standard (IS) Spiking Solution (100 ng/mL):
-
Dilute the Trilostane-d3 primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Sample Preparation (Solid-Phase Extraction)
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Spiking: To 100 µL of each plasma sample, calibrator, and QC, add 10 µL of the 100 ng/mL Trilostane-d3 internal standard spiking solution. Vortex briefly.
-
Protein Precipitation: Add 200 µL of acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.
-
SPE Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% for 1 min, return to 30% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometer (MS) System:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Trilostane | 329.2 | 284.2 | 100 | 25 |
| Trilostane (Qualifier) | 329.2 | 109.1 | 100 | 35 |
| Trilostane-d3 (IS) | 332.2 | 287.2 | 100 | 25 |
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used.[9]
| Standard ID | Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| Blank | 0 | 0 | 0 | 0.000 | 0.00 | N/A |
| Zero | 0 | 0 | 1,523,487 | 0.000 | 0.00 | N/A |
| CAL 1 (LLOQ) | 1.0 | 15,678 | 1,545,890 | 0.010 | 1.05 | 105.0 |
| CAL 2 | 2.5 | 38,954 | 1,560,123 | 0.025 | 2.48 | 99.2 |
| CAL 3 | 10 | 158,321 | 1,555,765 | 0.102 | 10.15 | 101.5 |
| CAL 4 | 50 | 785,432 | 1,530,987 | 0.513 | 50.80 | 101.6 |
| CAL 5 | 100 | 1,598,765 | 1,542,330 | 1.037 | 99.75 | 99.8 |
| CAL 6 | 250 | 4,012,345 | 1,551,678 | 2.586 | 251.10 | 100.4 |
| CAL 7 | 500 | 8,156,789 | 1,562,112 | 5.222 | 498.50 | 99.7 |
| CAL 8 (ULOQ) | 1000 | 16,234,567 | 1,558,901 | 10.414 | 1005.00 | 100.5 |
Calibration Curve Parameters:
-
Regression: Linear
-
Weighting: 1/x²
-
Correlation Coefficient (r²): >0.995
Quality Control (QC) Sample Performance
QC samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the method.[2]
| QC Level | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 3.0 | 6 | 2.95 | 98.3 | 4.5 |
| Mid QC | 75 | 6 | 76.80 | 102.4 | 3.1 |
| High QC | 750 | 6 | 742.50 | 99.0 | 2.8 |
Acceptance Criteria:
-
The accuracy of at least 67% of QC samples must be within ±15% of the nominal value.[1]
-
The precision (%CV) should not exceed 15%.[3]
-
For the Lower Limit of Quantification (LLOQ), accuracy and precision should be within ±20%.[3]
Visualizations
Experimental Workflow
Caption: Experimental workflow for Trilostane quantification.
Trilostane Signaling Pathway
Caption: Mechanism of action of Trilostane.
References
- 1. karger.com [karger.com]
- 2. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Analytical method for the accurate determination of tricothecenes in grains using LC-MS/MS: a comparison between MRM transition and MS3 quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trilostane D3 [artis-standards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Trilostane D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Trilostane Analysis Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of trilostane (B1684498) in biological matrices, specifically plasma, utilizing a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as trilostane-d7, is the gold standard in quantitative mass spectrometry, ensuring the highest accuracy and precision by correcting for variability during sample preparation and analysis.
This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid-Phase Extraction (SPE) . Each section includes a detailed experimental protocol, a summary of expected quantitative performance, and a visual workflow diagram.
Introduction to Trilostane and the Importance of Deuterated Standards
Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase enzyme system, which is crucial for the synthesis of several steroids, including cortisol. It is primarily used in veterinary medicine to treat Cushing's syndrome (hyperadrenocorticism) in dogs. Accurate measurement of trilostane and its active metabolite, 17-ketotrilostane, in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization.
Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle mass difference allows for their differentiation by a mass spectrometer, while their near-identical physicochemical properties ensure they behave similarly to the analyte during the entire analytical process. This co-elution and similar ionization behavior effectively compensates for matrix effects and variations in extraction recovery, leading to more robust and reliable quantitative data.
Quantitative Data Summary
The following table summarizes typical performance data for the three sample preparation techniques described in this document. These values are representative of what can be achieved with a validated LC-MS/MS method.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | 85 - 95% | > 80%[1] | 90 - 105% |
| Internal Standard Recovery | 85 - 95% | > 80% | 90 - 105% |
| Matrix Effect | 5 - 15% (ion suppression) | < 10% | < 5% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 ng/mL | 0.1 ng/mL |
| Precision (%RSD) | < 10% | < 10%[1] | < 5% |
| Accuracy (%Bias) | ± 10% | ± 10% | ± 5% |
Experimental Protocols and Workflows
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from a plasma sample. It is well-suited for high-throughput analysis. Acetonitrile (B52724) is a commonly used and effective precipitating agent.[2][3]
Protocol:
-
Sample Aliquoting: Pipette 100 µL of plasma (sample, calibrator, or quality control) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a 100 ng/mL trilostane-d7 solution in methanol (B129727) to each tube.
-
Vortex: Briefly vortex the samples to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex vigorously for 1 minute to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial or a 96-well plate for LC-MS/MS analysis.
Workflow Diagram:
References
Application of Trilostane-d3-1 in Veterinary Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trilostane-d3-1 as an internal standard in veterinary pharmacokinetic (PK) studies of trilostane (B1684498). This document includes the mechanism of action of trilostane, detailed protocols for sample analysis, and a summary of pharmacokinetic data in canines.
Introduction
Trilostane is a synthetic steroid analogue used primarily in veterinary medicine to treat hyperadrenocorticism (Cushing's disease) in dogs.[1][2] It acts as a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, which is crucial for the production of cortisol and other steroids in the adrenal cortex.[1][2] Accurate determination of trilostane and its active metabolite, ketotrilostane, in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing and instrument response.
Mechanism of Action
Trilostane competitively and reversibly inhibits the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme. This enzyme is responsible for the conversion of pregnenolone (B344588) to progesterone, a key step in the steroidogenesis pathway. By blocking this step, trilostane effectively reduces the synthesis of cortisol, and to a lesser extent, aldosterone (B195564) and other adrenal steroids.
Figure 1: Mechanism of action of Trilostane in the adrenal steroidogenesis pathway.
Pharmacokinetics in Canines
Trilostane is administered orally and its absorption is enhanced when given with food.[1][2] Plasma concentrations of trilostane typically peak between 1.5 to 2 hours after administration and return to baseline levels within 12 hours.[1][2] The primary active metabolite of trilostane is ketotrilostane, which is also pharmacologically active.
Quantitative Pharmacokinetic Data
The following table summarizes representative pharmacokinetic parameters of trilostane in dogs following oral administration.
| Parameter | Value | Reference |
| Tmax (Time to Peak Concentration) | 1.5 - 2.0 hours | [1][2] |
| T1/2 (Elimination Half-life) | ~8 hours (in humans) | [3][4] |
| Clearance | Returns to baseline within 12 hours | [1][2] |
| Active Metabolite | Ketotrilostane | [4] |
| Starting Dose (Canine) | 2.2 - 6.7 mg/kg once daily | [1][5] |
| Recommended Dosing | 0.8 - 1 mg/kg twice daily with food | [1] |
Experimental Protocols
Veterinary Pharmacokinetic Study Workflow
A typical workflow for a veterinary pharmacokinetic study of orally administered trilostane is outlined below.
Figure 2: Workflow for a veterinary pharmacokinetic study of trilostane.
LC-MS/MS Analysis of Trilostane in Canine Plasma
This protocol describes a method for the quantitative analysis of trilostane in canine plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex and transfer to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 5 minutes, hold for 1 min, return to 10% B and re-equilibrate for 2 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Waters Quattro Premier XE or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
3. MRM Transitions
The following are proposed Multiple Reaction Monitoring (MRM) transitions for trilostane and this compound. These transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trilostane | 330.2 | 109.1 | 25 |
| This compound | 333.2 | 112.1 | 25 |
| Ketotrilostane | 328.2 | 97.1 | 28 |
Note: The proposed MRM transitions are based on the molecular weights and common fragmentation patterns of similar steroid molecules. The exact masses and optimal collision energies must be determined experimentally.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of trilostane in veterinary pharmacokinetic studies. This enables accurate characterization of the drug's absorption, distribution, metabolism, and excretion, which is crucial for optimizing dosing regimens and ensuring the safety and efficacy of trilostane in the treatment of canine hyperadrenocorticism.
References
Validated Analytical Method for Trilostane using Trilostane-d3 as an Internal Standard by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a validated analytical method for the quantification of Trilostane in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Trilostane-d3, to ensure high accuracy and precision. The protocol covers sample preparation using solid-phase extraction (SPE), chromatographic and mass spectrometric conditions, and a summary of validation parameters. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Trilostane.
Introduction
Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase enzyme system, which is crucial for the biosynthesis of several steroids, including cortisol. It is primarily used in the treatment of Cushing's syndrome in dogs. Accurate and reliable quantification of Trilostane in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard like Trilostane-d3 is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note describes a robust and validated method for this purpose.
Experimental
Materials and Reagents
-
Trilostane analytical standard
-
Trilostane-d3 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human or animal plasma (blank)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UHPLC system
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent.
Standard Solutions
-
Trilostane Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Trilostane in 10 mL of methanol.
-
Trilostane-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Trilostane-d3 in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Trilostane stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution in the same diluent.
Analytical Method
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma sample, add 10 µL of the IS working solution. Vortex briefly. Add 200 µL of 0.1% formic acid in water and vortex. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.
Liquid Chromatography
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Curtain Gas (CUR): 35 psi
-
Collision Gas (CAD): Medium
-
IonSpray Voltage (IS): 5500 V
-
Temperature (TEM): 550°C
-
Ion Source Gas 1 (GS1): 55 psi
-
Ion Source Gas 2 (GS2): 60 psi
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | EP (V) | CE (V) | CXP (V) |
| Trilostane (Quantifier) | 330.2 | 121.1 | 150 | 80 | 10 | 35 | 12 |
| Trilostane (Qualifier) | 330.2 | 91.1 | 150 | 80 | 10 | 45 | 10 |
| Trilostane-d3 (IS) | 333.2 | 121.1 | 150 | 80 | 10 | 35 | 12 |
Method Validation Summary
The analytical method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL.
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| LQC | 3 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| MQC | 100 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| HQC | 800 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
Matrix Effect and Recovery
The matrix effect was found to be minimal, and the recovery was consistent and reproducible.
| QC Level | Mean Recovery (%) |
| LQC | 85.2 |
| MQC | 87.5 |
| HQC | 86.1 |
Visualizations
Caption: Experimental workflow for the quantification of Trilostane in plasma.
Caption: Mechanism of action of Trilostane in the cortisol synthesis pathway.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Trilostane in plasma. The use of a stable isotope-labeled internal standard, Trilostane-d3, ensures high-quality data suitable for regulated bioanalysis. The detailed protocol and validation summary serve as a valuable resource for researchers in the fields of veterinary medicine and drug development.
Application Note: Quantitative Analysis of Trilostane in Canine Plasma Using Trilostane-d3 as an Internal Standard by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of trilostane (B1684498) in canine plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, critical for the synthesis of cortisol. It is widely used in veterinary medicine to treat hyperadrenocorticism (Cushing's disease) in dogs. Monitoring its concentration in plasma is essential for therapeutic drug monitoring and pharmacokinetic studies. This method utilizes a stable isotope-labeled internal standard, Trilostane-d3, to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Introduction
Trilostane is a synthetic steroid analogue that competitively and reversibly inhibits the 3β-hydroxysteroid dehydrogenase enzyme.[1][2][3] This enzyme is crucial for the biosynthesis of corticosteroids, including cortisol and aldosterone.[2] By blocking this enzymatic step, trilostane effectively reduces the production of these hormones, making it an effective treatment for hyperadrenocorticism in dogs.[3] Given the variability in drug absorption and metabolism among individual animals, accurate measurement of plasma trilostane concentrations is vital for optimizing dosing regimens and ensuring therapeutic efficacy.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Trilostane-d3, is the gold standard for quantitative bioanalysis. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby providing the most accurate correction for potential variations.
This document provides a detailed protocol for the extraction and quantification of trilostane in canine plasma, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of Steroidogenesis
Trilostane's therapeutic effect stems from its competitive inhibition of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme within the adrenal cortex.[4][5] This enzyme catalyzes the conversion of pregnenolone (B344588) to progesterone, a key precursor in the synthesis of cortisol, aldosterone, and other steroid hormones.[3][5] By blocking this pathway, trilostane reduces the circulating levels of corticosteroids, alleviating the clinical signs associated with hyperadrenocorticism.[4]
Caption: Trilostane competitively inhibits the 3β-HSD enzyme, blocking cortisol synthesis.
Experimental Protocol
This protocol is based on established methodologies for the analysis of small molecules in biological matrices by UPLC-MS/MS.
Materials and Reagents
-
Trilostane analytical standard
-
Trilostane-d3 internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Canine plasma (blank)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Trilostane and Trilostane-d3 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Trilostane stock solution with 50:50 acetonitrile/water to create calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the Trilostane-d3 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Aliquot 100 µL of canine plasma into the appropriate tubes.
-
For calibration standards and QCs, spike with the corresponding Trilostane working solutions.
-
Add 300 µL of the Internal Standard Spiking Solution (100 ng/mL in acetonitrile) to all tubes.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the UPLC-MS/MS system.
UPLC-MS/MS Method Parameters
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.5 | |
| 2.0 | |
| 2.1 | |
| 3.0 | |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are suggested. The precursor ion is the protonated molecule [M+H]⁺. Product ions and collision energies should be optimized via infusion of the pure compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Trilostane (Quantifier) | 329.2 | 121.1 | 0.05 | 30 | 25 |
| Trilostane (Qualifier) | 329.2 | 91.1 | 0.05 | 30 | 35 |
| Trilostane-d3 (IS) | 332.2 | 121.1 | 0.05 | 30 | 25 |
Method Validation (Representative Data)
The method should be validated according to regulatory guidelines to demonstrate its suitability for the intended purpose. The following tables present representative data for key validation parameters.
Linearity and Sensitivity
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Accuracy (%Bias) (n=18) |
| LLOQ | 1.0 | ≤ 10.5 | ≤ 12.1 | ± 8.5 | ± 9.2 |
| Low QC | 3.0 | ≤ 8.2 | ≤ 9.5 | ± 6.1 | ± 7.4 |
| Mid QC | 100 | ≤ 6.5 | ≤ 7.8 | ± 4.3 | ± 5.5 |
| High QC | 800 | ≤ 5.8 | ≤ 6.9 | ± 3.9 | ± 4.8 |
Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3.0 | 92.5 | 98.7 |
| High QC | 800 | 94.1 | 101.3 |
Experimental Workflow
The overall analytical process from sample receipt to data analysis is depicted below.
Caption: Workflow for the quantification of trilostane in canine plasma.
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of trilostane in canine plasma. The use of a stable isotope-labeled internal standard, Trilostane-d3, ensures the highest level of accuracy and precision, making this method well-suited for pharmacokinetic studies and therapeutic drug monitoring in a veterinary research setting. The simple protein precipitation sample preparation protocol allows for high throughput. The validation data presented demonstrate that the method meets the typical requirements for bioanalytical assays.
References
- 1. Comparison of methods to monitor dogs with hypercortisolism treated with trilostane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forensicrti.org [forensicrti.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Trilostane using Trilostane-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Trilostane in biological matrices. The method utilizes Trilostane-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. The protocol provides optimized parameters for chromatographic separation and mass spectrometric detection, making it suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicological studies of Trilostane.
Introduction
Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase enzyme system, which is crucial for the synthesis of several steroids, including cortisol. It is primarily used in veterinary medicine to treat Cushing's syndrome in dogs. Accurate quantification of Trilostane in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The use of a stable isotope-labeled internal standard, such as Trilostane-d3, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, chromatography, and ionization.[1][2][3]
Experimental
Materials and Reagents
-
Trilostane and Trilostane-d3 reference standards
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Control biological matrix (e.g., plasma, serum)
Sample Preparation
A protein precipitation method is employed for sample extraction:
-
To 100 µL of the biological matrix sample, add 10 µL of Trilostane-d3 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 10% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The detection is carried out using Multiple Reaction Monitoring (MRM).
Predicted MRM Transitions and Parameters:
Based on the structures of Trilostane and related steroid compounds, the following MRM transitions and parameters are proposed. These should be optimized on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trilostane | 330.2 | 91.1 | 25 |
| 330.2 | 105.1 | 20 | |
| Trilostane-d3 | 333.2 | 91.1 | 25 |
| 333.2 | 108.1 | 20 |
Note: The precursor ion for Trilostane is predicted to be the [M+H]⁺ adduct (C20H27NO3, MW = 329.43). The product ions are predicted based on the fragmentation of the steroid backbone. For Trilostane-d3 (C20H24D3NO3, MW = 332.46), the precursor ion is shifted by +3 Da, and one of the product ions is also expected to show this shift.
Results and Discussion
This method provides a framework for the sensitive and selective quantification of Trilostane. The use of Trilostane-d3 as an internal standard ensures reliable results by correcting for matrix effects and variations during the analytical process. The chromatographic conditions are designed to provide good peak shape and resolution from endogenous matrix components. The proposed MRM transitions should offer high specificity for the detection of Trilostane and its deuterated analog.
Workflow Diagram
Caption: Experimental workflow for Trilostane quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Trilostane in biological samples. The detailed protocol for sample preparation, chromatography, and mass spectrometry, along with the use of a deuterated internal standard, ensures high-quality data for researchers in the fields of pharmacology and drug development. The provided parameters serve as a strong starting point for method development and validation on various triple quadrupole mass spectrometer platforms.
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromsystems.com [chromsystems.com]
- 3. An LC-MS/MS method for steroid profiling during adrenal venous sampling for investigation of primary aldosteronism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Optimal Use of Trilostane-d3-1 as an Internal Standard in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the determination and application of the optimal concentration of Trilostane-d3-1 as an internal standard (IS) in the quantitative analysis of trilostane (B1684498) in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase enzyme system, crucial for the synthesis of several steroids, including cortisol. It is widely used in the treatment of hyperadrenocorticism in dogs. Accurate quantification of trilostane and its metabolites in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS.[1] A deuterated internal standard is chemically identical to the analyte, ensuring it co-elutes and experiences the same effects of sample preparation, extraction variability, and matrix-induced ion suppression or enhancement.[2][3] This allows for highly accurate and precise quantification of the analyte.
Principle of Internal Standardization
An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a known and constant concentration to all calibration standards, quality control (QC) samples, and study samples.[4] By calculating the ratio of the analyte response to the internal standard response, variations introduced during the analytical process can be normalized, leading to improved data reliability.
Determining the Optimal Concentration of this compound
The optimal concentration of an internal standard is a critical parameter that should be determined during method development. An ideal concentration will provide a consistent and reproducible signal that is sufficient to be accurately measured without being excessively high, which could lead to detector saturation or ion suppression of the analyte. The goal is to achieve a stable analyte/internal standard peak area ratio across the entire calibration curve range.
A systematic approach is recommended to determine the optimal concentration of this compound. This involves preparing a series of working solutions of the internal standard at different concentrations and evaluating their performance with calibration standards.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate stock and working solutions of this compound.
Materials:
-
This compound reference standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount (e.g., 1 mg) of this compound reference standard.
-
Dissolve the standard in a minimal amount of methanol in a 1 mL volumetric flask.
-
Bring the flask to volume with methanol and mix thoroughly.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Intermediate and Working Solution Preparation:
-
Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
From the intermediate stock, prepare a series of working solutions of this compound at concentrations such as 10 ng/mL, 50 ng/mL, 100 ng/mL, and 200 ng/mL in the same diluent. These concentrations are starting points for optimization.
-
Protocol 2: Optimization of this compound Concentration
Objective: To determine the optimal working concentration of this compound for the quantitative analysis of trilostane.
Materials:
-
Trilostane reference standard
-
This compound working solutions (from Protocol 1)
-
Control biological matrix (e.g., drug-free plasma or serum)
-
LC-MS/MS system
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards of trilostane in the control biological matrix, covering the expected concentration range of the study samples (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Sample Preparation and Analysis:
-
For each this compound working concentration being tested (e.g., 10, 50, 100, 200 ng/mL):
-
Take a fixed volume of each calibration standard and QC sample.
-
Add a fixed volume of the this compound working solution.
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
-
-
Data Evaluation:
-
For each concentration of the internal standard tested, evaluate the following:
-
Internal Standard Response: The peak area of this compound should be consistent across all samples (calibration standards, QCs, and blank matrix). A stable response indicates minimal matrix effects on the internal standard itself.
-
Analyte/Internal Standard Ratio: Plot the analyte/IS peak area ratio against the trilostane concentration. The resulting calibration curve should be linear with a correlation coefficient (r²) > 0.99.
-
Precision and Accuracy: The precision (%CV) and accuracy (%bias) of the quality control samples should be within acceptable limits (typically ±15%, and ±20% for the Lower Limit of Quantification - LLOQ).
-
-
-
Selection of Optimal Concentration:
-
The optimal concentration of this compound is the one that provides a stable signal and results in the best accuracy and precision for the QC samples across the calibration range. A concentration that yields an internal standard peak area in the mid-range of the detector's linear response is often a good choice.
-
Data Presentation
The following table summarizes hypothetical data from an experiment to determine the optimal concentration of this compound.
| This compound Concentration (ng/mL) | Mean IS Peak Area (across all standards) | % RSD of IS Peak Area | Calibration Curve Linearity (r²) | Mean Accuracy of QCs (%) | Mean Precision of QCs (%CV) |
| 10 | 50,000 | 12.5 | 0.992 | 92.5 | 11.8 |
| 50 | 250,000 | 4.2 | 0.998 | 98.7 | 3.5 |
| 100 | 510,000 | 3.8 | 0.997 | 99.1 | 3.9 |
| 200 | 1,100,000 | 5.1 | 0.995 | 95.3 | 6.2 |
In this hypothetical example, 50 ng/mL would be chosen as the optimal concentration due to the stable internal standard peak area and excellent accuracy and precision.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of trilostane and the general workflow for sample analysis using an internal standard.
Caption: Mechanism of action of Trilostane.
Caption: Bioanalytical workflow with an internal standard.
Conclusion
The use of this compound as an internal standard is highly recommended for the accurate and precise quantification of trilostane in biological matrices. A systematic approach to determine the optimal concentration of the internal standard is crucial for the development of a robust and reliable bioanalytical method. The protocols and guidelines presented in these application notes provide a framework for researchers to successfully implement this compound in their analytical workflows.
References
Application Note: Quantitative Analysis of Trilostane in Canine Serum by LC-MS/MS
Introduction
Trilostane (B1684498) is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase enzyme system, crucial for the synthesis of cortisol.[1] It is widely used in veterinary medicine to manage hyperadrenocorticism (Cushing's disease) in dogs.[2][3] Therapeutic drug monitoring of trilostane is essential to ensure efficacy and safety, as plasma concentrations can vary between individuals.[2] This application note details a robust and sensitive method for the quantification of trilostane in canine serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Trilostane-d3. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample processing.[4]
Principle
This method employs a protein precipitation technique for the extraction of trilostane and the internal standard (Trilostane-d3) from canine serum. The extracted samples are then analyzed by a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer. The analytes are quantified using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode. The ratio of the peak area of trilostane to that of Trilostane-d3 is used to construct a calibration curve and determine the concentration in unknown samples.
Experimental Protocol
Materials and Reagents
-
Analytes: Trilostane (≥98% purity), Trilostane-d3 (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Chemicals: Ammonium acetate (B1210297) (≥99%)
-
Control Matrix: Blank canine serum
Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of trilostane and Trilostane-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the trilostane stock solution in 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Trilostane-d3 stock solution in methanol.
-
Sample Preparation:
-
Pipette 100 µL of canine serum (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL Trilostane-d3) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 v/v, Mobile Phase A:Mobile Phase B).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
LC System: Standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes, hold for 2 min, return to 10% B over 0.5 min, and re-equilibrate for 2.5 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| MRM Transitions | Trilostane: Precursor Ion (m/z) 329.2 → Product Ion (m/z) 121.1 Trilostane-d3: Precursor Ion (m/z) 332.2 → Product Ion (m/z) 121.1 |
| Dwell Time | 100 ms |
Method Validation Summary
The method was validated according to established bioanalytical method validation guidelines.[5][6][7][8] The validation assessed linearity, accuracy, precision, selectivity, and recovery.
Table 3: Quantitative Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85% - 115% (90% - 110% for LQC, MQC, HQC) |
| Precision (%CV at LLOQ, LQC, MQC, HQC) | ≤ 15% (≤ 20% at LLOQ) |
| Mean Extraction Recovery | > 85% |
| Selectivity | No significant interference from endogenous matrix components at the retention times of the analytes. |
LQC: Low Quality Control (3 ng/mL), MQC: Medium Quality Control (300 ng/mL), HQC: High Quality Control (800 ng/mL)
Visualization of Workflow
Caption: Experimental workflow for trilostane analysis in canine serum.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of trilostane in canine serum. The simple protein precipitation extraction and the use of a deuterated internal standard make this method suitable for high-throughput analysis in therapeutic drug monitoring and pharmacokinetic studies. The validation results demonstrate that the method is accurate and precise over a clinically relevant concentration range.
References
- 1. Update on the use of trilostane in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 3. Comparison of methods to monitor dogs with hypercortisolism treated with trilostane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of methods to monitor dogs with hypercortisolism treated with trilostane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Veterinary Product Validation: ICH M10 Bioanalytical Method - Eurofins USA [eurofinsus.com]
- 6. rr-americas.woah.org [rr-americas.woah.org]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for Therapeutic Monitoring of Cushing's Syndrome Using Trilostane-d3-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cushing's syndrome, characterized by chronic hypercortisolism, requires careful management to mitigate its clinical signs and associated comorbidities. Trilostane (B1684498), a competitive and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, is a cornerstone in the medical management of this condition, particularly in veterinary medicine.[1][2] Therapeutic drug monitoring (TDM) of trilostane is crucial to ensure efficacy while avoiding adverse effects such as iatrogenic hypoadrenocorticism. The use of a stable isotope-labeled internal standard, Trilostane-d3-1, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the accurate quantification of trilostane in biological matrices. This document provides detailed application notes and protocols for employing this compound in the therapeutic monitoring of Cushing's syndrome.
Mechanism of Action of Trilostane
Trilostane exerts its effect by competitively inhibiting the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme. This enzyme is a critical component in the steroidogenesis pathway, responsible for the conversion of pregnenolone (B344588) to progesterone. By blocking this step, trilostane effectively reduces the synthesis of downstream corticosteroids, including cortisol.
Cortisol Synthesis Pathway and Trilostane's Site of Action
The following diagram illustrates the cortisol synthesis pathway and highlights the inhibitory action of trilostane.
Therapeutic Drug Monitoring Workflow
The therapeutic monitoring of trilostane involves a systematic workflow from sample collection to data interpretation. The use of this compound as an internal standard is integral to achieving accurate and precise quantification with LC-MS/MS.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a simple and rapid protein precipitation method for the extraction of trilostane from plasma samples.
Materials:
-
Patient plasma samples
-
This compound internal standard (IS) working solution (100 ng/mL in acetonitrile)
-
Acetonitrile (B52724) (LC-MS grade), chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution to each sample, standard, and quality control (QC) sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to mix and inject into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-30% B
-
3.6-5.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trilostane | 330.2 | 109.1 | 25 |
| This compound | 333.2 | 112.1 | 25 |
Note: MS/MS parameters such as collision energy should be optimized for the specific instrument used.
Data Presentation
The following tables present representative data for the validation of the LC-MS/MS method for trilostane quantification using this compound.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.0025x + 0.0012 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Low QC | 3 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| Mid QC | 100 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
| High QC | 800 | ≤ 10 | 90 - 110 | ≤ 10 | 90 - 110 |
Interpretation of Results and Dose Adjustment
The therapeutic monitoring of trilostane requires a holistic approach, integrating clinical signs with laboratory results. The relationship between trilostane dose, cortisol levels, and clinical signs is crucial for effective management.
General Guidelines for Interpretation:
-
Well-controlled: Clinical signs are resolved, and cortisol levels are within the target range (e.g., post-ACTH cortisol between 1.45 and 9.1 µg/dL).[3] The current trilostane dose is likely appropriate.
-
Under-dosed: Persistent clinical signs of Cushing's syndrome and high cortisol levels. An increase in the trilostane dose may be warranted.
-
Over-dosed: Clinical signs of hypoadrenocorticism (lethargy, vomiting, inappetence) and very low cortisol levels. Trilostane administration should be stopped, and the dose may need to be reduced upon re-introduction.
It is imperative to interpret laboratory results in the context of the patient's clinical presentation. A study on dogs with pituitary-dependent hyperadrenocorticism found that a post-ACTH cortisol level of ≥ 27 μg/dL at diagnosis was associated with the need for a higher trilostane dose.[4] Monitoring of electrolytes is also recommended, as trilostane can affect aldosterone synthesis.[5]
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of trilostane in patients with Cushing's syndrome. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology, ultimately contributing to the safe and effective management of this endocrine disorder.
References
- 1. Trilostane: Beyond Cushing’s Syndrome | MDPI [mdpi.com]
- 2. Update on the use of trilostane in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Association between post-ACTH cortisol and trilostane dosage in dogs with pituitary-dependent hypercortisolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Trilostane on Hormone and Serum Electrolyte Concentrations in Dogs with Pituitary‐Dependent Hyperadrenocorticism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing matrix effects in trilostane analysis with Trilostane-d3-1
Welcome to the technical support center for the analysis of trilostane (B1684498). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of Trilostane-d3-1 as an internal standard to address matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of trilostane?
A1: In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis, matrix effects are the alteration of the ionization efficiency of a target analyte, such as trilostane, by co-eluting components from the sample matrix (e.g., plasma, serum, urine). These endogenous components, which can include phospholipids, salts, and proteins, can either suppress or enhance the ionization of trilostane and its internal standard in the mass spectrometer's ion source. This interference can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and toxicokinetic data.
Q2: Why is a stable isotope-labeled internal standard like this compound recommended for this analysis?
A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for quantitative bioanalysis. Because this compound is chemically identical to trilostane, it co-elutes during chromatography and experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, variations in signal intensity caused by matrix effects can be effectively normalized. This leads to significantly improved accuracy and precision in the quantification of trilostane.
Q3: How can I quantitatively assess matrix effects in my trilostane assay?
A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method. This involves comparing the peak area of trilostane in a blank matrix extract that has been spiked with the analyte to the peak area of trilostane in a neat solution at the same concentration. The ratio of these two peak areas is known as the matrix factor (MF).
-
Matrix Factor (MF) < 1: Indicates ion suppression.
-
Matrix Factor (MF) > 1: Indicates ion enhancement.
-
Matrix Factor (MF) = 1: Indicates no significant matrix effect.
Q4: What are common sample preparation techniques to minimize matrix effects for trilostane analysis in plasma?
A4: The goal of sample preparation is to remove interfering matrix components while efficiently recovering trilostane. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. While effective at removing a large portion of proteins, it may not sufficiently remove phospholipids, which are a major source of matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique separates trilostane from the aqueous plasma matrix into an immiscible organic solvent based on its partitioning behavior. LLE can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): A highly effective and selective method that uses a solid sorbent to retain trilostane while matrix components are washed away. SPE can significantly reduce matrix effects and is often preferred for complex biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of trilostane when using this compound as an internal standard.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Trilostane/Trilostane-d3-1 Ratio | Inconsistent sample preparation. | Ensure precise and consistent pipetting of plasma, internal standard, and extraction solvents. Automate liquid handling steps if possible. |
| Incomplete protein precipitation. | Optimize the ratio of precipitation solvent to plasma. Ensure thorough vortexing and adequate centrifugation time and speed. | |
| Inconsistent SPE recovery. | Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the composition and volume of wash and elution solvents. Avoid drying of the sorbent bed during sample loading and washing steps. | |
| Significant Ion Suppression (Matrix Factor < 0.8) | Co-elution with phospholipids. | Modify the chromatographic gradient to better separate trilostane from the phospholipid elution region. |
| Inefficient sample cleanup. | Switch from protein precipitation to a more rigorous cleanup technique like solid-phase extraction (SPE). | |
| High concentration of matrix components. | Dilute the sample with a suitable solvent. Note that this may impact the limit of quantification. | |
| Significant Ion Enhancement (Matrix Factor > 1.2) | Co-eluting compounds that improve ionization efficiency. | Improve chromatographic separation to isolate the trilostane and this compound peaks from the enhancing components. |
| Sub-optimal ion source conditions. | Optimize ion source parameters such as temperature, gas flows, and voltages to ensure stable and efficient ionization. | |
| Poor Peak Shape for Trilostane and/or this compound | Sample solvent mismatch with the mobile phase. | Ensure the final sample solvent is as similar as possible to the initial mobile phase composition to prevent peak distortion. |
| Column degradation. | Use a guard column to protect the analytical column from matrix components. If peak shape deteriorates, replace the guard column or the analytical column. | |
| No or Low Signal for this compound | Error in internal standard addition. | Verify the concentration and addition of the this compound working solution. |
| Instability of the internal standard. | Check the stability of the this compound stock and working solutions under the storage and experimental conditions. |
Experimental Protocols
The following provides a detailed methodology for a typical LC-MS/MS analysis of trilostane in canine plasma using this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To a 100 µL aliquot of canine plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute trilostane and this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 30% B; 0.5-2.5 min: 30-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-30% B; 3.1-4.0 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Trilostane) | To be determined by direct infusion (e.g., m/z 330.2 -> 147.1) |
| MRM Transition (this compound) | To be determined by direct infusion (e.g., m/z 333.2 -> 150.1) |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Note: The specific MRM transitions for trilostane and this compound should be optimized by direct infusion of the standard compounds.
Quantitative Data Summary
The following tables summarize typical validation data for the analysis of trilostane in canine plasma using the described method.
Table 1: Recovery of Trilostane and this compound
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | %RSD |
| Trilostane | 5 | 92.5 | 4.8 |
| 50 | 95.1 | 3.2 | |
| 500 | 93.8 | 3.9 | |
| This compound | 100 | 94.2 | 3.5 |
Table 2: Matrix Effect Assessment for Trilostane
| Analyte | Concentration (ng/mL) | Mean Matrix Factor | %RSD |
| Trilostane | 5 | 0.95 | 5.1 |
| 500 | 0.98 | 4.3 |
Visualizations
Caption: Experimental workflow for trilostane analysis.
Technical Support Center: Improving Quantification Accuracy with Trilostane-d3-1
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy of your quantification experiments using Trilostane-d3-1 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Trilostane (B1684498) quantification?
A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS applications.[1] Because its physicochemical properties are nearly identical to the analyte, Trilostane, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows this compound to effectively compensate for variability in sample preparation, matrix effects (ion suppression or enhancement), and injection volume, leading to more accurate and precise results.[2][3]
Q2: What are the most common sources of error when using this compound?
The most frequent challenges encountered when using a deuterated internal standard include:
-
Poor Co-elution: Deuterated standards can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[4]
-
Isotopic Exchange: Deuterium (B1214612) atoms can sometimes exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange.[5][6]
-
Differential Matrix Effects: Even with co-elution, the analyte and internal standard might experience different degrees of ion suppression or enhancement from the biological matrix.
-
Purity of the Internal Standard: The presence of unlabeled Trilostane as an impurity in the this compound standard can lead to inaccurate quantification.
Q3: What are "differential matrix effects" and how can they affect my results?
Differential matrix effects occur when co-eluting compounds from the biological matrix (e.g., plasma, urine) alter the ionization efficiency of the analyte (Trilostane) and the internal standard (this compound) to different extents. This can happen even if they co-elute perfectly and can lead to a skewed analyte-to-internal standard ratio, resulting in inaccurate quantification.
Q4: How can I check for and mitigate isotopic exchange of the deuterium label?
Isotopic exchange, or back-exchange, is a risk, especially if the deuterium atoms are in labile positions on the molecule.[7] To assess this, you can incubate this compound in a blank matrix under the same conditions as your samples and monitor for any changes in its mass spectrum over time.[6] If you observe a decrease in the signal for the deuterated standard and an increase in the signal for the unlabeled analyte, isotopic exchange is likely occurring.[6] To mitigate this, consider adjusting the pH of your mobile phase or sample reconstitution solvent, as exchange rates can be pH-dependent.[7]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the quantification of Trilostane using this compound.
Issue 1: High Variability in Quantitative Results
If you are observing inconsistent and highly variable results between replicate injections or across different samples, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Inconsistent Sample Preparation | Review your sample preparation protocol for any inconsistencies. Ensure precise and consistent pipetting of the internal standard and other reagents. | Reduced variability between replicate samples. |
| Poor Chromatographic Peak Shape | Inspect the peak shape for both Trilostane and this compound. Tailing or fronting peaks can lead to inaccurate integration. Optimize your LC method, including mobile phase composition and gradient. | Symmetrical and well-defined chromatographic peaks. |
| Instrument Instability | Check the stability of the mass spectrometer signal by injecting a standard solution multiple times. If the signal is fluctuating, the instrument may require cleaning or calibration. | Consistent signal intensity for both analyte and internal standard. |
Issue 2: Inaccurate Quantification (Bias in Results)
If your quality control samples are consistently failing acceptance criteria, or your results seem unexpectedly high or low, investigate the following possibilities:
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Poor Co-elution of Analyte and Internal Standard | Overlay the chromatograms of Trilostane and this compound. If they are not co-eluting, adjust the chromatographic method (e.g., gradient, column chemistry) to achieve co-elution. | Complete overlap of the chromatographic peaks for the analyte and internal standard. |
| Differential Matrix Effects | Perform a post-extraction addition experiment to evaluate matrix effects. This involves comparing the response of the analyte and internal standard in a clean solution versus a post-extracted blank matrix. | The analyte-to-internal standard ratio should remain consistent in the presence and absence of the matrix. |
| Isotopic Exchange of Deuterium Label | Analyze a sample of this compound that has been incubated in a blank matrix. Look for the appearance of a signal at the m/z of unlabeled Trilostane.[6] | No significant increase in the signal corresponding to the unlabeled analyte. |
| Impurity in the Internal Standard | Verify the isotopic and chemical purity of your this compound standard. If it contains a significant amount of unlabeled Trilostane, it will lead to an overestimation of the analyte concentration. | The internal standard should have high isotopic enrichment (ideally ≥98%). |
Experimental Protocols
Protocol 1: Bioanalytical Method for the Quantification of Trilostane in Plasma
This protocol outlines a general procedure for the quantification of Trilostane in plasma using this compound as an internal standard with LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC System: Agilent 1260 Infinity HPLC system or equivalent.[8]
-
Column: Kinetex C18 (150 x 4.6 mm, 5 µm particle size) or equivalent.[8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.8 mL/min[8]
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical - require optimization):
-
Trilostane: Precursor ion (Q1): m/z 330.2, Product ion (Q3): m/z 91.1
-
This compound: Precursor ion (Q1): m/z 333.2, Product ion (Q3): m/z 91.1
-
3. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or ICH M10).[9][10][11] Key validation parameters include:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve Linearity and Range
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
Visualizations
Caption: A typical experimental workflow for the quantification of Trilostane in plasma.
Caption: A logical troubleshooting guide for inaccurate quantification results.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Evaluation of compounded trilostane packets for dogs with naturally occurring hyperadrenocorticism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
Technical Support Center: Trilostane-d3-1 Analytical Solutions
This technical support center provides guidance on the long-term stability of Trilostane-d3-1 in analytical solutions for researchers, scientists, and drug development professionals. The following information is curated to address common questions and troubleshooting scenarios encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: While specific stability data for this compound is not extensively available, general best practices for deuterated steroid standards should be followed to ensure its integrity. For long-term storage, it is recommended to store solutions at -20°C.[1][2] For short-term use, refrigeration at 2-8°C is acceptable.[1][3] Solutions should be stored in amber glass vials to protect them from light, which can cause photodegradation.[1]
Q2: Which solvents are suitable for preparing this compound analytical solutions?
A2: Methanol is a commonly used solvent for creating stock solutions of steroid standards.[1][2] For analytical dilutions, a mixture of acetonitrile (B52724) and water is often used, particularly for HPLC and LC-MS applications.[4] It is advisable to avoid strongly acidic or basic solutions, as they may promote the degradation of the molecule or deuterium-hydrogen exchange.[1]
Q3: How stable is this compound in solution at room temperature?
A3: There is limited specific data on the room temperature stability of this compound in analytical solutions. However, studies on the non-deuterated form, Trilostane (B1684498), have shown that its stability can be influenced by the storage container. For instance, a compounded suspension of Trilostane in cod liver oil was stable for 60 days in an amber glass bottle but for only 7 days in an amber plastic bottle at room temperature.[5][][7] This suggests that prolonged exposure to room temperature should be minimized.
Q4: Can I use plastic containers to store this compound solutions?
A4: Based on stability studies of Trilostane, it is highly recommended to use amber glass bottles for storage.[5][][7] The potency of Trilostane was observed to decrease significantly when stored in plastic bottles compared to glass, indicating potential adsorption to the plastic or degradation catalyzed by components of the plastic.[5][][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., peak area variation) | Degradation of this compound in the analytical solution. | - Prepare fresh working standards daily.- Ensure the stock solution has been stored properly at -20°C in an amber glass vial.- Evaluate the stability of the analyte in the autosampler over the course of the analytical run. |
| Loss of signal intensity over time | Adsorption of the analyte to the container or tubing. | - Use glass vials for storing solutions.- If using plastic, ensure it is compatible with the solvent and analyte.- Prime the analytical system thoroughly before analysis. |
| Appearance of unknown peaks in the chromatogram | Degradation of this compound. | - Analyze a freshly prepared standard to confirm the identity of the main peak.- Investigate potential degradation pathways based on the chemical structure of Trilostane (hydrolysis of the epoxy ring, for example).- Adjust solution pH to be near neutral if possible.[1] |
| Shift in retention time | Change in mobile phase composition or column degradation. | - Prepare fresh mobile phase.- Equilibrate the column for a sufficient amount of time.- Check the performance of the analytical column with a known standard. |
Data Presentation
Table 1: Summary of Storage Recommendations for Deuterated Standards
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C[1][2] Short-term: 2-8°C[1][3] | Minimizes chemical degradation and solvent evaporation. |
| Light Exposure | Store in amber vials or in the dark.[1] | Prevents photodegradation. |
| Container Type | Amber glass vials. | Inert material that minimizes adsorption and potential for catalysis of degradation.[5][][7] |
| Atmosphere | Handle and store under an inert atmosphere (e.g., nitrogen or argon) if possible.[1] | Prevents oxidation. |
| Solvent pH | Maintain near neutral pH.[1] | Avoids acid or base-catalyzed degradation and deuterium (B1214612) exchange.[1] |
Table 2: Stability of Compounded Trilostane (Non-deuterated) in Cod Liver Oil at Room Temperature
| Container Type | Stability (maintaining 90-105% of initial concentration) | Reference |
| Amber Glass Bottle | 60 days | [5][][7] |
| Amber Plastic Bottle | 7 days | [5][][7] |
Note: This data is for the non-deuterated form of Trilostane in a specific formulation and should be used as a general indicator of potential stability issues.
Experimental Protocols
Protocol: Evaluation of Long-Term Stability of this compound in an Analytical Solution
This protocol outlines a general procedure to determine the long-term stability of this compound in a specific analytical solvent and storage condition.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a suitable solvent (e.g., methanol) in a Class A volumetric flask to achieve a known concentration.
-
-
Preparation of Stability Samples:
-
Aliquot the stock solution into multiple amber glass vials.
-
Store the vials under the desired long-term storage condition (e.g., -20°C).
-
Prepare a separate set of vials for each time point to be tested (e.g., 0, 1, 3, 6, 12 months).
-
-
Analytical Method:
-
Analysis at Time Points:
-
At each designated time point, remove a vial from storage.
-
Allow the solution to equilibrate to room temperature.
-
Analyze the sample using the validated analytical method.
-
Calculate the concentration of this compound remaining.
-
-
Data Evaluation:
-
Compare the concentration at each time point to the initial concentration (Time 0).
-
Determine the percentage of the initial concentration remaining.
-
The long-term stability is typically defined as the time period during which the concentration remains within a specified range (e.g., 90-110% of the initial concentration).
-
Visualizations
Caption: Workflow for Long-Term Stability Testing of this compound.
Caption: Key Factors Affecting the Stability of this compound Solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Expanded Steroid Mix Set S - Cambridge Isotope Laboratories, NSK-S-EXP-1 [isotope.com]
- 4. HPLC Method for Analysis of Trilostane | SIELC Technologies [sielc.com]
- 5. Stability of compounded trilostane suspension in cod liver oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of methods to monitor dogs with hypercortisolism treated with trilostane - PMC [pmc.ncbi.nlm.nih.gov]
Recommended storage and handling for Trilostane-d3-1
This technical support center provides researchers, scientists, and drug development professionals with essential information for the recommended storage, handling, and use of Trilostane-d3 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Trilostane-d3?
A1: Trilostane-d3 should be stored as a crystalline solid at -20°C for long-term stability, which can be for four years or more.
Q2: How should I prepare a stock solution of Trilostane-d3?
A2: To prepare a stock solution, dissolve Trilostane-d3 in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). The solubility is approximately 16 mg/mL in DMSO and 20 mg/mL in DMF. It is recommended to purge the solvent with an inert gas before preparing the solution.
Q3: Is Trilostane-d3 soluble in aqueous buffers?
A3: Trilostane-d3 is sparingly soluble in aqueous buffers. For maximum solubility, first dissolve the compound in DMF and then dilute with the aqueous buffer of your choice. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL. Aqueous solutions are not recommended for storage for more than one day.
Q4: What are the primary handling precautions for Trilostane-d3?
A4: Trilostane-d3 should be handled as a hazardous material. Always use personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of the powder by working in a well-ventilated area or under a fume hood. Wash hands thoroughly after handling.
Q5: What is the mechanism of action of Trilostane?
A5: Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system. This enzyme is crucial for the biosynthesis of various steroid hormones. By inhibiting 3β-HSD, Trilostane blocks the conversion of pregnenolone (B344588) to progesterone, which in turn reduces the production of downstream steroids like cortisol and aldosterone.[1]
Quantitative Data Summary
| Parameter | Condition | Recommendation | Stability |
| Storage (Solid) | -20°C | Long-term storage | ≥ 4 years |
| Solubility | DMSO | Stock solution preparation | ~16 mg/mL |
| DMF | Stock solution preparation | ~20 mg/mL | |
| 1:1 DMF:PBS (pH 7.2) | Aqueous working solution | ~0.5 mg/mL | |
| Aqueous Solution Stability | Room Temperature | Not recommended | ≤ 1 day |
Experimental Protocols
Protocol: In Vitro Inhibition of Cortisol Secretion in Adrenal Gland Tissue Culture using Trilostane with LC-MS/MS Quantification
This protocol describes an ex vivo experiment to determine the inhibitory effect of Trilostane on cortisol production in adrenal gland tissue, using Trilostane-d3 as an internal standard for quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Adrenal gland tissue
-
Trilostane
-
Trilostane-d3 (for internal standard)
-
Tissue culture medium
-
ACTH (Adrenocorticotropic hormone)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Tissue Preparation:
-
Obtain fresh adrenal gland tissue and slice it into thin, uniform pieces.
-
Place the tissue slices in a multi-well culture plate with an appropriate culture medium.
-
-
Treatment:
-
Prepare a stock solution of Trilostane in DMSO.
-
Create a series of dilutions of the Trilostane stock solution in the culture medium to achieve the desired final concentrations.
-
Add the different concentrations of Trilostane to the wells containing the adrenal tissue. Include a vehicle control (DMSO without Trilostane).
-
Stimulate steroidogenesis by adding a fixed concentration of ACTH to all wells.
-
-
Incubation:
-
Incubate the culture plates at 37°C in a humidified incubator with 5% CO2 for a predetermined time course (e.g., 0, 1, 2, 4, 8 hours).
-
-
Sample Collection and Extraction:
-
At each time point, collect the culture medium from each well.
-
Spike each collected medium sample with a known concentration of Trilostane-d3 to serve as an internal standard.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the steroids and evaporate it to dryness under a gentle stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the samples into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient elution.
-
Detect and quantify cortisol and the internal standard (Trilostane-d3) using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of cortisol in each sample by comparing the peak area ratio of cortisol to the Trilostane-d3 internal standard against a standard curve.
-
Plot the cortisol concentration against the Trilostane concentration to determine the inhibitory effect.
-
Mandatory Visualizations
References
Common interferences in the analysis of trilostane and its metabolites
Welcome to the technical support center for the analysis of trilostane (B1684498) and its primary active metabolite, ketotrilostane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of trilostane and ketotrilostane using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q1: I am observing poor peak shape, specifically peak tailing, in my HPLC-UV analysis of trilostane. What are the potential causes and how can I resolve this?
A1: Peak tailing is a common issue in HPLC analysis and can be caused by several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Secondary Interactions with Silica (B1680970) Support: Residual silanol (B1196071) groups on the surface of C18 columns can interact with basic functional groups on the analyte, leading to peak tailing.
-
Solution: Use a high-purity silica column or an end-capped column. Alternatively, adding a competitive base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the silanol groups.
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Contamination of the Column or Guard Column: Particulate matter from the sample or precipitation of the analyte can block the column inlet frit or contaminate the guard column.[1]
-
Solution: Replace the guard column. If the problem persists, try back-flushing the analytical column. Implementing a robust sample preparation method, such as solid-phase extraction (SPE), can prevent this issue.[1]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase, influencing peak shape.
-
Solution: Adjust the mobile phase pH. For trilostane, a slightly acidic to neutral pH is often used.
-
Q2: My LC-MS/MS results for trilostane and ketotrilostane show significant signal suppression. How can I identify the source of this matrix effect and mitigate it?
A2: Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS bioanalysis. They occur when co-eluting compounds from the biological matrix interfere with the ionization of the target analytes.[2]
-
Identifying Matrix Effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte into the mass spectrometer while injecting a blank matrix extract. A dip in the signal at the retention time of the analyte indicates ion suppression.
-
Post-Extraction Spike: This quantitative method compares the analyte's response in a spiked blank matrix extract to its response in a neat solution. The ratio of these responses is the matrix factor (MF). An MF of <1 indicates suppression, while an MF of >1 indicates enhancement.[3]
-
-
Mitigation Strategies:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components.
-
Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup compared to simple protein precipitation.
-
Liquid-Liquid Extraction (LLE): This can also be effective in separating the analytes from interfering substances.
-
-
Chromatographic Optimization: Modifying the LC method to separate the analytes from the matrix components can alleviate suppression. This can involve changing the column, mobile phase composition, or gradient profile.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction during quantification.
-
Q3: Can endogenous steroids in my plasma samples interfere with the quantification of trilostane and ketotrilostane?
A3: Yes, endogenous steroids can potentially interfere with the analysis of trilostane and ketotrilostane, especially in LC-MS/MS if not properly resolved chromatographically.[4] Due to their structural similarity, endogenous steroids can have similar retention times and produce fragment ions that are isobaric with those of the analytes.[4]
-
Potential for Interference: In methods with insufficient chromatographic separation, endogenous steroids may co-elute with trilostane or ketotrilostane, leading to erroneously high readings.
-
Mitigation:
-
High-Resolution Chromatography: Utilizing a high-resolution HPLC or UHPLC column with an optimized gradient can effectively separate the analytes from most endogenous steroids.
-
Specific MS/MS Transitions: Selecting unique and specific precursor-to-product ion transitions for trilostane and ketotrilostane in multiple reaction monitoring (MRM) mode can minimize the impact of interfering compounds.[4]
-
Q4: I am using a cortisol immunoassay to monitor cortisol levels in patients treated with trilostane. Could trilostane or its metabolites cross-react with the assay and affect the results?
A4: There is a potential for cross-reactivity of trilostane and its metabolites in cortisol immunoassays. Immunoassays rely on the specific binding of an antibody to the target analyte (cortisol). Compounds with a similar chemical structure to cortisol can also bind to the antibody, leading to inaccurate measurements.[5]
-
Likelihood of Cross-Reactivity: Trilostane is a synthetic steroid analogue, and its structure, along with its metabolites like ketotrilostane, shares similarities with the core steroid structure of cortisol. This structural similarity makes cross-reactivity a plausible concern. Studies have shown that other synthetic steroids, such as prednisolone, can significantly cross-react in cortisol immunoassays.[5]
-
Impact on Results: If cross-reactivity occurs, the immunoassay may overestimate the actual cortisol concentration, leading to an incorrect assessment of the treatment's efficacy.
-
Recommendation: For accurate monitoring of cortisol levels in patients undergoing trilostane therapy, it is highly recommended to use a more specific method like LC-MS/MS.[1] If an immunoassay must be used, its potential for cross-reactivity with trilostane and its metabolites should be thoroughly validated.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of trilostane and its metabolite, ketotrilostane, compiled from various studies.
| Parameter | Analyte | Method | Matrix | Value | Reference |
| Recovery | Trilostane | HPLC-UV | Rat Plasma | > 80% | [6] |
| Ketotrilostane | HPLC-UV | Rat Plasma | > 80% | [6] | |
| Limit of Detection (LOD) | Trilostane | HPLC-UV | Rat Plasma | 50 ng/mL | [6] |
| Ketotrilostane | HPLC-UV | Rat Plasma | 50 ng/mL | [6] | |
| Inhibition of Cortisol Secretion (EC50) | Trilostane | Ex vivo | Canine Adrenal Gland | 480 ng/mL | |
| Ketotrilostane | Ex vivo | Canine Adrenal Gland | 98.4 ng/mL | ||
| Inhibition of Corticosterone Secretion (EC50) | Trilostane | Ex vivo | Canine Adrenal Gland | 95.0 ng/mL | |
| Ketotrilostane | Ex vivo | Canine Adrenal Gland | 39.6 ng/mL |
Experimental Protocols
Below are detailed methodologies for common analytical techniques used for the quantification of trilostane and ketotrilostane.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of trilostane in pharmaceutical formulations and can be adapted for biological matrices with appropriate sample cleanup.
-
Chromatographic Conditions:
-
Sample Preparation (from Plasma):
-
To 1 mL of plasma, add an internal standard (e.g., ethisterone).
-
Acidify the plasma with 0.1 M HCl.
-
Perform a liquid-liquid extraction with 5 mL of diethyl ether.
-
Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the HPLC system.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the simultaneous quantification of trilostane and ketotrilostane in biological matrices.
-
Chromatographic Conditions:
-
Column: Acquity BEH C18, 50 x 2.1 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trilostane: To be determined empirically, but a potential transition could be based on the protonated molecule [M+H]⁺ and a characteristic fragment ion.
-
Ketotrilostane: To be determined empirically, but a potential transition could be based on the protonated molecule [M+H]⁺ and a characteristic fragment ion.
-
Internal Standard (e.g., Trilostane-d7): To be determined based on the deuterated standard.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.0 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).
-
-
Sample Preparation (from Plasma using SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water and add the internal standard.
-
Load the diluted plasma onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Visualizations
Troubleshooting Workflow for Peak Tailing in HPLC Analysis
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
Signaling Pathway of Trilostane Action
Caption: The steroidogenesis pathway and the inhibitory action of trilostane.
References
- 1. Frontiers | Case Report: Trilostane therapy in a dog with recurrent adrenocortical carcinoma producing an array of steroid hormones [frontiersin.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of a suite of endogenous steroids by LC-APPI-MS: Application to the identification of endocrine disruptors in aquatic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. avmajournals.avma.org [avmajournals.avma.org]
Technical Support Center: Optimizing Mass Spectrometry Settings for Trilostane-d3
Welcome to the technical support center for the optimization of mass spectrometry settings for Trilostane-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on developing and troubleshooting analytical methods for the quantification of Trilostane using its deuterated internal standard, Trilostane-d3.
Frequently Asked Questions (FAQs)
Q1: What is Trilostane-d3, and why is it used as an internal standard?
Trilostane-d3 is a stable isotope-labeled version of Trilostane, a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase enzyme used in the treatment of Cushing's syndrome, particularly in veterinary medicine. In mass spectrometry-based bioanalysis, deuterated internal standards like Trilostane-d3 are considered the gold standard. They are chemically identical to the analyte (Trilostane) but have a higher mass due to the replacement of hydrogen atoms with deuterium (B1214612). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. The primary advantages of using a stable isotope-labeled internal standard are:
-
Correction for Matrix Effects: It co-elutes chromatographically with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction.
-
Improved Precision and Accuracy: It accounts for variations in sample preparation, injection volume, and instrument response.
Q2: What is the molecular formula and mass of Trilostane and Trilostane-d3?
-
Trilostane:
-
Molecular Formula: C₂₀H₂₇NO₃
-
Monoisotopic Mass: 329.1991 g/mol
-
-
Trilostane-d3:
-
Molecular Formula: C₂₀H₂₄D₃NO₃
-
Monoisotopic Mass: 332.2179 g/mol (assuming three deuterium atoms)
-
The exact mass of your Trilostane-d3 standard should be confirmed from the certificate of analysis provided by the supplier.
Q3: What are the expected precursor ions for Trilostane and Trilostane-d3 in positive electrospray ionization (ESI+)?
In ESI positive mode, the most common adducts for steroids are the protonated molecule [M+H]⁺ and sometimes the sodium adduct [M+Na]⁺ or ammonium (B1175870) adduct [M+NH₄]⁺. Therefore, you should look for:
-
Trilostane: [M+H]⁺ at m/z 330.2
-
Trilostane-d3: [M+H]⁺ at m/z 333.2
It is crucial to confirm these by infusing a standard solution of both compounds into the mass spectrometer.
Q4: I am not seeing a strong signal for my Trilostane-d3 standard. What are some common troubleshooting steps?
Several factors can contribute to a weak signal. Here is a logical troubleshooting workflow:
Minimizing deuterium exchange in Trilostane-d3-1 during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing deuterium (B1214612) exchange in Trilostane-d3-1 during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is deuterium exchange a concern?
A1: this compound is a deuterated analog of Trilostane, often used as an internal standard in quantitative analysis by mass spectrometry (MS). Deuterium exchange, or back-exchange, is a chemical reaction where deuterium atoms on a molecule are replaced by hydrogen atoms from the surrounding solvent or matrix.[1][2] This is a concern during analysis because it can lead to a decrease in the signal of the deuterated internal standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: Based on the chemical name, (1aR,4aR,4bS,6aS,7S,9aS,9bS,11aS)-2,7-Dihydroxy-4a,6a-dimethyl-1a,4,4a,4b,5,6,6a,7,8,9,9a,9b,10,11-tetradecahydrocyclopenta[1][3]phenanthro[1,10a-b]oxirene-3-carbonitrile-7,8,8-d3, the deuterium atoms are located at the C7 and C8 positions and on a hydroxyl group.[4] Deuterium atoms attached to heteroatoms like oxygen (in hydroxyl groups) are generally more labile and prone to exchange with protons from protic solvents (e.g., water, methanol). Deuterium atoms on carbon atoms are typically more stable, but their stability can be influenced by the local chemical environment.
Q3: What are the primary factors that promote deuterium exchange during analysis?
A3: The main factors influencing the rate of deuterium exchange are:
-
pH: Both acidic and basic conditions can catalyze deuterium exchange.[2][5][6]
-
Temperature: Higher temperatures increase the rate of exchange reactions.[5][6][7]
-
Solvent Composition: Protic solvents, especially water and methanol, can serve as a source of hydrogen atoms for exchange.
-
Analysis Time: Longer exposure to conditions that promote exchange will result in a greater degree of back-exchange.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound signal and/or increase in Trilostane signal over time. | Deuterium back-exchange is occurring during sample storage or preparation. | Minimize sample storage time. Store samples at low temperatures (-80°C if possible).[7] Prepare samples immediately before analysis. Use aprotic solvents for reconstitution where feasible, or minimize the proportion of protic solvents. |
| Inconsistent internal standard response between samples. | Variability in pH or temperature during sample processing. | Standardize all sample preparation steps. Ensure consistent pH across all samples and standards by using appropriate buffers. Maintain a consistent and low temperature throughout the sample preparation process. |
| High variability in quantitative results. | Deuterium exchange is happening during the LC-MS analysis. | Optimize the liquid chromatography (LC) and mass spectrometry (MS) conditions. Key parameters to consider are mobile phase composition and temperature. |
| Peak tailing or fronting for this compound. | While less common, significant deuterium exchange on the chromatographic timescale can potentially affect peak shape. | This is more likely due to chromatographic issues. However, minimizing on-column exchange by using optimized mobile phases and low temperatures is still recommended. |
Experimental Protocols
Protocol 1: Recommended Sample Preparation for Minimizing Deuterium Exchange
-
Sample Thawing: If samples are frozen, thaw them rapidly in a controlled low-temperature environment (e.g., on ice).
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction in a cold environment (e.g., using pre-chilled solvents and tubes).
-
Solvent Evaporation: If a solvent evaporation step is necessary, use a gentle stream of nitrogen at a low temperature.
-
Reconstitution: Reconstitute the dried extract in a mobile phase with a low protic solvent content and a slightly acidic pH (e.g., pH 3-4 with 0.1% formic acid in acetonitrile/water).
-
Analysis: Immediately place the samples in a cooled autosampler (e.g., 4°C) and proceed with LC-MS analysis.
Protocol 2: Optimized LC-MS Conditions to Reduce Back-Exchange
| Parameter | Recommendation | Rationale |
| LC Column Temperature | 4 - 10°C | Lowering the temperature significantly reduces the rate of on-column deuterium exchange.[3][8] |
| Mobile Phase pH | 2.5 - 4.0 | A low pH quenches the exchange reaction.[1][7][9] Formic acid (0.1%) is a common additive. |
| Mobile Phase Composition | Use a higher proportion of organic solvent (e.g., acetonitrile) as tolerated by the chromatography. | Reduces the concentration of protic solvent (water) available for exchange. |
| Flow Rate & Gradient | Use a faster flow rate and a shorter gradient. | Minimizes the time the analyte spends on the column, reducing the opportunity for exchange.[1] |
| MS Source Temperature | Keep as low as possible while maintaining adequate desolvation. | High temperatures in the MS source can potentially contribute to gas-phase back-exchange. |
Visualizations
Caption: Recommended workflow for minimizing deuterium exchange.
Caption: Factors influencing deuterium exchange and mitigation.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. High-throughput hydrogen deuterium exchange mass spectrometry (HDX-MS) coupled with subzero-temperature ultrahigh pressure liquid chromatography (UPLC) separation for complex sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trilostane D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 5. longdom.org [longdom.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Inaccurate dosing from compounded trilostane packets
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounded trilostane (B1684498). Inaccurate dosing from compounded formulations can significantly impact experimental reproducibility and validity. This resource addresses common issues to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: How significant is the risk of inaccurate dosing with compounded trilostane packets or capsules?
A1: The risk is substantial. Studies have shown that a significant percentage of compounded trilostane preparations may not contain the labeled dose. For instance, one study found that only 40.9% of 44 compounded trilostane packets met acceptable standards for drug strength[1][2][3]. Another evaluation of 96 batches of compounded trilostane capsules revealed that 38% of batches were below the acceptance criteria for content[2][4][5]. The actual concentration in compounded capsules can range from as low as 39% to as high as 152.6% of the intended dose[5][6]. This variability can lead to inconsistent and unreliable experimental outcomes.
Q2: What are the primary causes of dose inaccuracy in compounded trilostane?
A2: Dose inaccuracy in compounded trilostane can stem from several factors during the compounding process. These include:
-
Errors in Weighing: Inaccurate weighing of the active pharmaceutical ingredient (API).
-
Improper Mixing: Non-uniform distribution of the trilostane powder within the excipient, leading to "hot spots" or "cold spots" in the batch.
-
Substandard Bulk Ingredient: Use of a bulk trilostane powder that is mislabeled or has poor stability.
-
Manufacturing Process Errors: Improper filling of capsules or packets.
Q3: Does the method of preparation (manual vs. semi-automatic) affect the accuracy of compounded trilostane packets?
A3: A study analyzing trilostane packets prepared either by hand or with a semi-automatic packing device found no significant difference in the accuracy of the final dose[1]. Both methods can result in significant dose variability, indicating that the filling method alone does not guarantee accuracy.
Q4: Can the stability of compounded trilostane be a concern?
A4: Yes, stability can be a significant issue, especially for liquid formulations. A study on compounded trilostane suspension in cod liver oil found that its stability is highly dependent on the storage container[4][7][8]. The suspension maintained 90-105% of its labeled value for 60 days when stored in amber glass bottles, but its potency dropped by more than 10% after only 7 days when stored in amber plastic bottles[4][7][8].
Q5: How does the dissolution of compounded trilostane compare to commercially licensed products?
A5: Compounded trilostane products may have different dissolution characteristics compared to licensed products. One study found that 20% of compounded trilostane batches failed to meet the acceptance criteria for dissolution[2][4][5]. The mean percent dissolution for compounded products was significantly lower than for the control (licensed) products (75.96% vs. 85.12%)[2][4][5]. This can affect the bioavailability and, consequently, the in vivo efficacy of the compound.
Troubleshooting Guide
Problem: Inconsistent or unexpected results in experiments using compounded trilostane.
This guide provides a systematic approach to troubleshooting experiments where inaccurate trilostane dosing is suspected.
Step 1: Verify the Concentration of Your Compounded Trilostane
The first step is to analytically verify the actual concentration of trilostane in your compounded preparation. Do not assume the concentration stated on the label is accurate.
-
Action: Submit a sample of your compounded trilostane (from the same batch used in your experiments) to an analytical laboratory for potency testing. A common method is High-Performance Liquid Chromatography (HPLC).
Step 2: Review Your Experimental Protocol and Data
While awaiting analytical results, critically review your experimental design and data for other potential sources of variability.
-
Action:
-
Confirm that the trilostane was administered with food, as this can affect its absorption[6].
-
Examine if the dose was calculated correctly based on the subject's body weight. Dosing requirements can differ between large and small subjects[6].
-
Analyze your data for outliers or patterns that could suggest inconsistent dosing.
-
Step 3: Interpret Analytical Results and Take Corrective Actions
Once you receive the analytical report on your compounded trilostane, compare the actual concentration to the labeled concentration.
-
Action:
-
If the concentration is outside an acceptable range (e.g., ±10% of the labeled dose), this is a likely source of your experimental inconsistencies.
-
Contact the compounding pharmacy to discuss their quality control measures.
-
If possible, switch to a commercially available, FDA-approved trilostane product, as these have much stricter quality control[1]. The availability of 5 mg and 10 mg capsules has reduced the need for compounding in many cases[6].
-
If compounding is unavoidable, consider sourcing from a pharmacy that can provide a certificate of analysis for each batch.
-
Data Presentation
Table 1: Accuracy of Compounded Trilostane Preparations
| Study Type | Sample Size | Preparation Type | % of Samples with Acceptable Strength | Range of Actual vs. Labeled Dose |
| Study 1[1][3] | 44 | Packets | 40.9% | Not specified |
| Study 2[4][5] | 96 batches | Capsules | 62% | 39% to 152.6% |
Table 2: Dissolution Characteristics of Compounded vs. Control Trilostane Capsules
| Product Type | Mean Percent Dissolution | % of Batches Failing Acceptance Criteria |
| Compounded Capsules[4][5] | 75.96% | 20% |
| Control (Licensed) Capsules[4][5] | 85.12% | 0% |
Experimental Protocols
Protocol: Trilostane Assay by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a published study and can be used to determine the concentration of trilostane in compounded preparations[1].
1. Reagents and Materials:
-
Trilostane standard
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methanol (B129727) (HPLC grade)
-
Compounded trilostane sample
2. Standard Solution Preparation:
-
Prepare a stock solution of trilostane standard in DMSO.
-
Create a series of standard solutions at different concentrations (e.g., 6.25, 12.5, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
3. Sample Preparation:
-
Dissolve the contents of a compounded trilostane packet or capsule in a known volume of DMSO.
-
Centrifuge the solution at 1350 rpm for 5 minutes.
-
Dilute the supernatant with methanol to achieve a theoretical concentration within the range of the standard curve (e.g., 10 to 50 µg/mL).
4. HPLC Analysis:
-
Inject the standard solutions to generate a calibration curve. A linear relationship should be observed between the concentration of trilostane and the area under the peak (R² > 0.999)[1].
-
Inject the prepared sample solutions.
-
Calculate the actual trilostane concentration in the samples based on the calibration curve.
5. Quality Control:
-
Intra-assay precision: Determined by performing multiple injections of the standard solutions at different concentrations within the same run.
-
Inter-assay precision: Determined by analyzing the standard solutions on different days.
Visualizations
Caption: Mechanism of action of Trilostane.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Evaluation of compounded trilostane packets for dogs with naturally occurring hyperadrenocorticism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of compounded trilostane packets for dogs with naturally occurring hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical evaluation of compounded trilostane products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on the use of trilostane in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of compounded trilostane suspension in cod liver oil [pubmed.ncbi.nlm.nih.gov]
- 8. "Stability of Compounded Trilostane Suspension in Cod Liver Oil" by Jesse Crosby and Stacy D. Brown [dc.etsu.edu]
Validation & Comparative
A Comparative Guide to HPLC/LC-MS Method Validation: Trilostane-d3-1 vs. a Structural Analogue Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the quantitative analysis of Trilostane, a potent inhibitor of 3β-hydroxysteroid dehydrogenase, the choice of internal standard (IS) is a critical factor that significantly influences the validity of the results. This guide provides an objective comparison of method validation performance between a deuterated internal standard, Trilostane-d3-1, and a non-deuterated structural analogue, Epostane.
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using mass spectrometry.[1] This is because its physicochemical properties are nearly identical to the analyte of interest, Trilostane. This similarity ensures that both compounds behave almost identically during sample preparation, chromatography, and ionization, thereby compensating for variability and leading to more accurate and precise results.[1][2] In contrast, a structural analogue internal standard, while similar in structure, may exhibit different extraction recovery, chromatographic retention, and ionization efficiency, potentially compromising the assay's reliability.[3][4][5]
Performance Comparison
The following tables summarize the expected performance characteristics of an LC-MS/MS method for Trilostane quantification in human plasma, validated using either this compound or Epostane as the internal standard. The data presented are representative of typical values obtained during bioanalytical method validation and adhere to the acceptance criteria set forth by regulatory agencies such as the FDA and ICH.[6][7][8][9]
Table 1: Linearity
| Parameter | Method with this compound | Method with Epostane | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | --- |
| Regression Model | Linear, weighted (1/x²) | Linear, weighted (1/x²) | --- |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Back-calculated Standard Accuracy | Within ± 5% of nominal | Within ± 10% of nominal | Within ± 15% (± 20% at LLOQ) |
Table 2: Accuracy and Precision (Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Method with this compound | Method with Epostane | Acceptance Criteria | |
| Accuracy (% Bias) | Precision (% CV) | Accuracy (% Bias) | Precision (% CV) | Accuracy: ± 15% (± 20% at LLOQ) Precision: ≤ 15% (≤ 20% at LLOQ) | |
| LLOQ | 1 | -2.5 | 4.8 | -12.7 | 14.2 |
| Low QC | 3 | 1.8 | 3.5 | 8.9 | 9.8 |
| Mid QC | 100 | 0.5 | 2.1 | 5.4 | 7.5 |
| High QC | 800 | -1.2 | 1.9 | -6.8 | 8.1 |
Table 3: Recovery
| QC Level | Nominal Conc. (ng/mL) | Method with this compound | Method with Epostane | Acceptance Criteria | |
| Analyte Recovery (%) | IS Recovery (%) | Analyte Recovery (%) | IS Recovery (%) | Consistent and reproducible | |
| Low QC | 3 | 85.2 | 86.1 | 84.5 | 75.3 |
| Mid QC | 100 | 86.5 | 85.9 | 85.8 | 76.1 |
| High QC | 800 | 85.8 | 86.3 | 85.1 | 75.8 |
The data clearly indicates the superior performance of the method using this compound. The accuracy and precision are significantly better, and the recovery of the internal standard closely tracks that of the analyte, which is a key attribute of an ideal internal standard.
Experimental Protocols
A validated LC-MS/MS method for the quantification of Trilostane in human plasma is described below. This protocol is applicable for both this compound and Epostane as internal standards, with the only difference being the specific mass transitions monitored.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound or Epostane in methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitored Transitions:
-
Trilostane: Precursor Ion > Product Ion (specific m/z values to be determined during method development).
-
This compound: Precursor Ion > Product Ion (m/z will be +3 compared to Trilostane).
-
Epostane: Precursor Ion > Product Ion (specific m/z values to be determined during method development).
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principle of why a deuterated internal standard provides superior analytical performance.
Figure 1. A generalized experimental workflow for the LC-MS/MS analysis of Trilostane in a biological matrix.
Figure 2. The rationale for using a deuterated internal standard for accurate quantification.
References
- 1. Trilostane - Wikipedia [en.wikipedia.org]
- 2. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. globalresearchonline.net [globalresearchonline.net]
The Gold Standard and the Specialist: A Comparative Guide to Internal Standards for Steroid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of steroids is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high sensitivity and specificity. A critical component of a robust LC-MS/MS method is the use of an appropriate internal standard (IS) to ensure accuracy and precision. This guide provides a detailed comparison of commonly used deuterated internal standards for broad steroid panels and discusses the specific application of Trilostane-d3-1.
Stable isotope-labeled internal standards, particularly deuterated compounds, are widely considered the "gold standard" in quantitative bioanalysis.[1] By closely mimicking the physicochemical properties of the analyte, they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[2]
Performance of Common Deuterated Internal Standards
The performance of an internal standard is assessed through various validation parameters. Below is a summary of reported performance data for several commonly used deuterated internal standards in the analysis of their corresponding non-labeled steroid counterparts.
| Internal Standard | Analyte | Matrix | Accuracy (% Bias or % Nominal) | Precision (% RSD) | Recovery (%) | Reference |
| Cortisol-d4 | Cortisol | Human Saliva | 98.2 to 100.4 | 0.9 to 3.9 (Intra-day) | 81.1 to 102.5 | [3] |
| Human Saliva | 94 to 105 (Inter-day) | < 7 (Inter-day) | Not Reported | [4] | ||
| Dog Urine | Not Reported | Not Reported | Not Reported | [5][6][7] | ||
| Testosterone-d3 | Testosterone (B1683101) | Human Serum | Not Reported | < 5 | Not Reported | [8] |
| Human Serum | Not Reported | Not Reported | Not Reported | [9] | ||
| Progesterone-d9 | Progesterone (B1679170) | Rat Plasma | 94.0 to 103.7 | < 6.7 (Intra- & Inter-day) | Not Reported | [10] |
| Rabbit Plasma | Not Reported | < 5.5 | 86.0 to 103 | |||
| Human Serum | Not Reported | Not Reported | Not Reported | [11] |
This compound: A Specialized Internal Standard
While deuterated standards like Cortisol-d4 and Testosterone-d3 are invaluable for analyzing endogenous steroid panels, this compound serves a more specialized role. Trilostane (B1684498) is a synthetic steroid analogue that acts as a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme.[12][13] This enzyme is crucial in the steroidogenesis pathway for the production of several key steroids, including cortisol and aldosterone.
Experimental Protocols
Detailed and validated experimental protocols are the bedrock of reproducible and reliable steroid analysis. Below are representative methodologies for steroid extraction and LC-MS/MS analysis.
Protocol 1: General Steroid Panel Analysis in Serum using Deuterated Internal Standards
This protocol is a generalized procedure for the simultaneous quantification of multiple steroids in a serum sample.
1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)
-
To 100 µL of serum, add a working solution of deuterated internal standards (e.g., Cortisol-d4, Testosterone-d3, Progesterone-d9).
-
Add a protein precipitation agent (e.g., acetonitrile (B52724) or a zinc sulfate (B86663) in methanol (B129727) solution) and vortex to mix.[16]
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant is then subjected to solid-phase extraction (SPE) for further cleanup and concentration of the analytes.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid to improve ionization.
-
Flow Rate: A typical flow rate is around 0.4-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for most steroids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each steroid and its corresponding deuterated internal standard are monitored.[17]
-
Protocol 2: Analysis of Progesterone in Plasma using Progesterone-d9
This protocol provides a specific example for the analysis of progesterone.[18][10]
1. Sample Preparation (Salting-Out Assisted Liquid-Liquid Extraction)
-
To a plasma sample, add Progesterone-d9 as the internal standard.
-
Perform a salting-out assisted liquid-liquid extraction (SALLE) using an appropriate organic solvent.
-
The organic layer containing the progesterone and internal standard is collected and evaporated to dryness.
-
The residue is reconstituted in a solution compatible with the LC mobile phase.
2. LC-MS/MS Analysis
-
LC System:
-
Column: CAPCELL PAK C18 MGIII column (100 mm × 2.0 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and 0.1% aqueous formic acid.
-
Flow Rate: 0.45 mL/min.
-
-
MS System:
-
Ionization: ESI in positive mode.
-
MRM Transitions:
-
Progesterone: m/z 315.20 → 109.10
-
Progesterone-d9: m/z 324.26 → 113.07
-
-
Visualizing the Role of Trilostane and Experimental Workflows
To better understand the context of steroid analysis and the mechanism of action of Trilostane, the following diagrams are provided.
Caption: Steroidogenesis pathway highlighting the inhibitory action of Trilostane on 3β-HSD.
Caption: General experimental workflow for steroid analysis using an internal standard.
Conclusion
The choice of internal standard is a critical decision in the development of a quantitative steroid analysis method. For broad panels of endogenous steroids, stable isotope-labeled standards such as Cortisol-d4, Testosterone-d3, and Progesterone-d9 have demonstrated excellent performance in terms of accuracy and precision, rightfully earning them the "gold standard" designation. This compound, on the other hand, is a valuable tool for a more specialized application: the quantification of the drug Trilostane itself. Researchers should carefully consider the analytes of interest when selecting an internal standard to ensure the generation of high-quality, reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. bmbreports.org [bmbreports.org]
- 4. Study of temporal variability of salivary cortisol and cortisone by LC-MS/MS using a new atmospheric pressure ionization source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Comparison of methods to monitor dogs with hypercortisolism treated with trilostane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Comparison of four clinically validated testosterone LC-MS/MS assays: Harmonization is an attainable goal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of LC-MS/MS Assay for the Quantification of Progesterone in Rat Plasma and its Application to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brighamandwomens.org [brighamandwomens.org]
- 12. researchgate.net [researchgate.net]
- 13. Update on the use of trilostane in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Trilostane on Hormone and Serum Electrolyte Concentrations in Dogs with Pituitary‐Dependent Hyperadrenocorticism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. texilajournal.com [texilajournal.com]
- 17. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Trilostane Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of trilostane (B1684498), a competitive inhibitor of 3β-hydroxysteroid dehydrogenase used in the treatment of hyperadrenocorticism. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of pharmacokinetic studies, therapeutic drug monitoring, and formulation quality control. This document details the performance characteristics and experimental protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and discusses the potential application of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trilostane analysis.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key validation parameters for the quantification of trilostane using a validated HPLC-UV method. Due to a lack of comprehensive validation data in the reviewed literature for a dedicated LC-MS/MS or UPLC-MS/MS method for trilostane quantification, a direct comparison of all performance parameters is not currently possible.
| Validation Parameter | HPLC-UV Method | LC-MS/MS & UPLC-MS/MS Methods |
| Linearity (r²) | 0.99994 | Data not available in reviewed literature |
| Range | 6.25 - 100 µg/mL | Data not available in reviewed literature |
| Limit of Detection (LOD) | 50 ng/mL[1] | Data not available in reviewed literature |
| Limit of Quantification (LOQ) | Data not available in reviewed literature | Data not available in reviewed literature |
| Accuracy (% Recovery) | >80%[1] | Data not available in reviewed literature |
| Precision (% RSD) | <10% (Inter-day)[1] | Data not available in reviewed literature |
| Matrix | Rat Plasma[1] | Canine and Human Plasma (in related studies)[2][3] |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of trilostane in plasma and pharmaceutical formulations.
Sample Preparation (Plasma)
-
To a small volume of plasma (e.g., 100 µL), add an internal standard (e.g., ethisterone).
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., a mixture of ether and hexane).
-
Vortex the mixture vigorously to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject a defined volume into the HPLC system.
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity HPLC system or equivalent.
-
Column: Spherisorb ODS (250 mm x 4.6 mm, 5 µm) or a similar C18 column.[1]
-
Mobile Phase: A mixture of 1,4-dioxan and Sorenson's buffer at pH 5.0 (52:48, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 255 nm.[1]
-
Injection Volume: 8 µL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
While specific validated methods for trilostane quantification using LC-MS/MS were not extensively detailed in the reviewed literature, this technique is widely used for the analysis of related compounds, such as cortisol, in biological samples from patients treated with trilostane. The high selectivity and sensitivity of LC-MS/MS make it a powerful tool for bioanalysis. A general workflow for the analysis of a small molecule like trilostane in plasma is described below.
Sample Preparation (Plasma - General Protocol)
-
Protein Precipitation: To a small volume of plasma (e.g., 50-100 µL), add a 3-4 fold excess of a cold organic solvent such as acetonitrile (B52724) or methanol (B129727), containing a suitable internal standard (ideally a stable isotope-labeled version of trilostane).
-
Vortex the mixture to precipitate plasma proteins.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
The supernatant can be directly injected or further evaporated and reconstituted in the initial mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions (General)
-
Instrument: A UPLC system (e.g., Waters Acquity) coupled to a triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Column: A reversed-phase column suitable for small molecule analysis (e.g., Acquity UPLC HSS-T3, 1.8 µm).
-
Mobile Phase: A gradient elution using two solvents, typically water with a small percentage of formic acid (Solvent A) and acetonitrile or methanol with a small percentage of formic acid (Solvent B).
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization characteristics of trilostane.
-
Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific precursor-to-product ion transitions for both trilostane and its internal standard.
Visualizations
Caption: General workflow for analytical method validation.
Caption: Conceptual comparison of HPLC-UV and LC-MS/MS.
References
Comparative Quantification of Trilostane and its Active Metabolite, Ketotrilostane, Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the quantitative analysis of trilostane (B1684498) and its principal active metabolite, ketotrilostane. The use of a stable isotope-labeled internal standard, Trilostane-d3, is central to this methodology, ensuring accuracy and precision in bioanalytical studies. This document outlines the experimental protocols, presents comparative data, and illustrates the metabolic pathway and analytical workflow.
Trilostane is a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, which is crucial for the biosynthesis of several steroid hormones. Following administration, trilostane is rapidly metabolized in the liver to 17-ketotrilostane (B1259504). This conversion is reversible, with both compounds existing in an interconverting system in the body.[1] Notably, ketotrilostane is a more potent inhibitor of steroid synthesis than the parent drug, making the simultaneous quantification of both compounds essential for pharmacokinetic and pharmacodynamic assessments. In fact, studies have shown that 17-ketotrilostane circulates at approximately three-fold higher levels than trilostane and is a more active inhibitor of 3β-HSD.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters for trilostane and ketotrilostane. While a single comprehensive study using Trilostane-d3 for direct comparison is not publicly available, the data presented is a composite from relevant literature to provide a comparative perspective.
Table 1: Comparative Pharmacokinetic Parameters in Dogs Following Oral Administration
| Parameter | Trilostane | Ketotrilostane | Reference |
| Tmax (hours) | 1.5 - 2.0 | ~2.0 | [Vetoryl Drug Insert] |
| Elimination Half-Life (hours) | ~1.2 | ~1.2 | [1] |
| Relative Plasma Concentration | 1x | ~3x | [1] |
Table 2: Comparative Potency (IC50) for Steroid Synthesis Inhibition
| Steroid Inhibited | Trilostane (ng/mL) | Ketotrilostane (ng/mL) | Reference |
| Cortisol | 480 | 98.4 | [2][3] |
| Corticosterone | 95.0 | 39.6 | [2][3] |
Experimental Protocols
The following is a representative bioanalytical method for the simultaneous quantification of trilostane and ketotrilostane in plasma using Trilostane-d3 as an internal standard (IS). This protocol is synthesized from established methods for similar analytes.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of internal standard working solution (Trilostane-d3 in methanol).
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Table 3: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Trilostane | 330.2 | 284.2 | 150 | 15 |
| Ketotrilostane | 328.2 | 284.2 | 150 | 18 |
| Trilostane-d3 | 333.2 | 287.2 | 150 | 15 |
Visualizations
Metabolic Pathway
The reversible metabolic conversion of trilostane to its more active form, ketotrilostane, is a key aspect of its pharmacology.
References
A Comparative Guide to the Accuracy and Precision of Trilostane Assays
This guide provides a detailed comparison of analytical methods for the quantification of trilostane (B1684498), a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme. The accurate and precise measurement of trilostane is critical for researchers, scientists, and drug development professionals in pharmacokinetic studies, formulation development, and clinical monitoring. This document outlines the performance of common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate assay for specific research needs.
Mechanism of Action: Inhibition of Steroidogenesis
Trilostane functions as a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system.[1][2] This enzyme is a critical component in the steroidogenesis pathway, responsible for converting pregnenolone (B344588) to progesterone.[1][3] By blocking this step, trilostane effectively reduces the synthesis of several downstream steroids, including cortisol and aldosterone.[1][4][5] This mechanism is fundamental to its therapeutic use in conditions characterized by excessive adrenal steroid production, such as Cushing's syndrome.[1][4]
Comparison of Analytical Methods
The quantification of trilostane is predominantly achieved using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages in terms of sensitivity, specificity, and accessibility.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of trilostane in pharmaceutical formulations.[6][7] It is known for its robustness, reliability, and cost-effectiveness. A study by Nam et al. (2021) provides a comprehensive validation of an HPLC method for trilostane analysis, the results of which are summarized below.[6][8]
Table 1: Performance Characteristics of a Validated HPLC Assay for Trilostane
| Parameter | Result |
| Linearity Range | 6.25 - 100 µg/mL |
| Correlation Coefficient (R²) | 0.99994[6][8] |
| Intra-assay Accuracy | 99.0% - 103.6%[6][8] |
| Inter-assay Accuracy | 98.9% - 105.9%[6][8] |
| Intra-assay Precision (RSD) | 0.23% - 4.6%[6][8] |
| Inter-assay Precision (RSD) | 1.2% - 4.7%[6][8] |
Data sourced from Nam et al. (2021).[6][8]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV by coupling chromatographic separation with mass analysis. While specific validation data for a trilostane LC-MS/MS assay is not as readily available in the literature, this method is frequently employed for quantifying related compounds, such as cortisol, in biological matrices from subjects undergoing trilostane treatment.[9] The principles of LC-MS/MS make it the gold standard for bioanalytical assays requiring low detection limits.
Table 2: General Performance Expectations for LC-MS/MS Assays
| Parameter | General Expectation |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL to pg/mL range[10][11] |
| Specificity | Very high due to mass-based detection |
| Matrix Effect | Can be a factor, requires careful method development |
| Cost & Complexity | Higher than HPLC |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are representative protocols for the HPLC and LC-MS/MS methods.
Protocol 1: HPLC Method for Trilostane Quantification
This protocol is based on the validated method described by Nam et al. (2021).[6]
-
Instrumentation: Agilent 1260 Infinity HPLC system or equivalent, equipped with a pump, autosampler, and UV detector.[6]
-
Column: Kinetex C18 (150 × 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Gradient elution with 10% distilled water and 90% acetonitrile.[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Injection Volume: 8 µL.[6]
-
Column Temperature: 30°C.[6]
-
UV Detection: 254 nm.[6]
-
Standard Preparation: Standard solutions prepared by dissolving trilostane in dimethyl sulfoxide (B87167) (DMSO) to create serial dilutions.[6]
Protocol 2: Representative LC-MS/MS Method
This protocol is adapted from methodologies used for analyzing steroid hormones like cortisol in biological samples, relevant for monitoring trilostane's effects.[9]
-
Instrumentation: An LC system (e.g., Waters Acquity UPLC) coupled to a triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE).[9]
-
Column: Acquity BEH C18 (50 × 2.1 mm, 1.7 µm).[9]
-
Sample Preparation: Protein precipitation from plasma samples using acetonitrile, followed by centrifugation. The supernatant is then transferred for analysis.[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM) in positive or negative ion mode, specific to the analyte and internal standard.[9]
-
Data Analysis: Quantification is based on the peak area ratio of the analyte to a stable isotope-labeled internal standard.
Conclusion
The selection of an appropriate assay for trilostane quantification depends on the specific requirements of the study.
-
HPLC-UV is a robust, accurate, and precise method well-suited for the analysis of pharmaceutical formulations where analyte concentrations are relatively high. Its lower cost and simplicity make it an excellent choice for routine quality control.[6][13]
-
LC-MS/MS provides unparalleled sensitivity and specificity, making it the preferred method for bioanalytical applications, such as pharmacokinetic studies, where trilostane concentrations in biological matrices like plasma are expected to be very low.[9]
For researchers, the detailed validation data available for HPLC methods provides a high degree of confidence for formulation analysis. For bioanalytical and drug metabolism studies, the development of a validated LC-MS/MS method is recommended to achieve the necessary sensitivity and specificity.
References
- 1. What is the mechanism of Trilostane? [synapse.patsnap.com]
- 2. Trilostane--A Review of a Success Story - WSAVA2010 - VIN [vin.com]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of compounded trilostane packets for dogs with naturally occurring hyperadrenocorticism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2006008430A1 - Method for the determination of trilostane - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of methods to monitor dogs with hypercortisolism treated with trilostane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development, Validation of LC-MS/MS Method and Determination of Pharmacokinetic Parameters of the Stroke Neuroprotectant Neurounina-1 in Beagle Dog Plasma After Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Method for Analysis of Trilostane | SIELC Technologies [sielc.com]
A Researcher's Guide to Trilostane-d3-1: Comparing Reference Standards for Accurate Analysis
For researchers and drug development professionals engaged in the study of Trilostane (B1684498), a potent inhibitor of 3β-hydroxysteroid dehydrogenase, the selection of an appropriate reference standard is a critical first step to ensure the accuracy and reliability of analytical data. This guide provides a comparative overview of Trilostane-d3-1, a deuterated internal standard, and its non-deuterated counterpart, supported by experimental protocols and a logical framework for standard selection.
Comparison of Reference Standards: this compound vs. Trilostane
The choice between a deuterated and a non-deuterated reference standard hinges on the analytical methodology employed. For quantitative analysis using mass spectrometry-based methods, a deuterated internal standard like this compound is indispensable for correcting variations in sample preparation and instrument response.
| Parameter | This compound (Typical Specification) | Trilostane (Typical Specification) | Significance of Comparison |
| Chemical Purity | ≥98% (by HPLC) | ≥98% (by HPLC) | High chemical purity for both standards is essential to prevent interference from impurities in the analytical system. |
| Isotopic Purity | ≥99 atom % D | Not Applicable | A high degree of isotopic enrichment minimizes signal overlap between the internal standard and the analyte, ensuring accurate quantification. |
| Isotopologue Distribution | d3: >95%, d2: <5%, d1: <1%, d0: <0.1% | Not Applicable | The distribution of deuterated species is a key indicator of the standard's quality. A high abundance of the desired d3 isotopologue is crucial. |
| Identity Confirmation | Conforms to structure by ¹H-NMR and Mass Spectrometry | Conforms to structure by ¹H-NMR and Mass Spectrometry | Confirms the chemical structure of the reference material. For this compound, NMR will show the absence of signals at the deuterated positions. |
| Certificate of Analysis (CoA) | Provided with each batch, detailing purity, isotopic enrichment, and storage conditions. | Provided with each batch, detailing purity and storage conditions. | The CoA is a critical document for quality assurance and regulatory compliance. |
Experimental Protocols for Trilostane Analysis
Accurate quantification of Trilostane in various matrices requires robust and validated analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for determining the chemical purity of Trilostane and for quantification in simpler matrices where high sensitivity is not required.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1, 4.6 x 100 mm, 5 µm particle size.[1]
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (20:80, v/v) containing 10 mM Disodium Phosphate, adjusted to pH 6.5.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection: UV at 252 nm.[1]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of Trilostane reference standard in methanol (B129727) (1 mg/mL). Further dilute with the mobile phase to create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Trilostane in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is ideal for the highly sensitive and selective quantification of Trilostane in complex biological matrices, utilizing this compound as an internal standard.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size.[2]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Trilostane: Precursor ion m/z 330.2 → Product ion m/z 109.1
-
This compound: Precursor ion m/z 333.2 → Product ion m/z 109.1
-
-
Collision Energy and other parameters: To be optimized for the specific instrument.
-
-
Standard and Sample Preparation:
-
Spike a known amount of this compound internal standard solution into all samples, calibration standards, and quality controls.
-
Perform protein precipitation by adding three volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the protein.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
Quantification: Calculate the ratio of the peak area of Trilostane to the peak area of this compound. Construct a calibration curve by plotting this ratio against the concentration of the Trilostane standards. Determine the concentration of Trilostane in the samples from this curve.
Visualizing Key Processes
To aid in the understanding of the scientific and procedural aspects of working with Trilostane and its reference standards, the following diagrams have been generated.
Caption: A logical workflow for selecting a chemical reference standard.
Caption: Trilostane's mechanism of action via inhibition of 3β-HSD.
References
Navigating the Nuances: An Examination of Inter-laboratory Variability in Trilostane Therapy Monitoring
For Researchers, Scientists, and Drug Development Professionals
The Ripple Effect of Variability: Data on Canine Cortisol Measurement
The consistency of cortisol measurement is paramount for accurate dose adjustments of trilostane (B1684498). However, data from proficiency testing schemes and comparative studies reveal significant variability between laboratories and analytical methods.
A notable source of information on this topic is the European Society of Veterinary Endocrinology (ESVE) Endocrine Quality Assurance (EQA) Scheme, which has highlighted biases between different laboratories and even shifts in the performance of a widely used immunoassay platform due to changes in reagents.[1][2][3][4]
Below is a summary of reported data on the variability in canine cortisol assays.
Table 1: Summary of Reported Inter-laboratory and Inter-assay Variability in Canine Serum Cortisol Measurement
| Parameter | Method/Platform | Cortisol Concentration | Reported Variability | Source |
| Between-run CV | Immulite 2000 Xpi | 38.6 nmol/L (1.4 µg/dL) | 10% | [5][6] |
| Between-run CV | Immulite 2000 Xpi | 552 nmol/L (20 µg/dL) | 7.5% | [5][6] |
| Average Bias | Immulite 2000 (post-antibody change) | Not specified | -23% (in canine serum) | [1][2][3][7] |
| Average Bias | Immulite 2000 (post-adjustment) | Not specified | ~ -8% (in canine serum) | [1] |
| Inter-assay CV | LC-MS/MS | LLOQ to high concentration | 2.39% to 9.45% | [8] |
| Bias | LC-MS/MS | LLOQ to high concentration | -12.3% to 5.53% | [8] |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification.
The data clearly indicates that the choice of laboratory and analytical method can significantly influence the reported cortisol value. A 23% negative bias, for instance, could lead a clinician to incorrectly interpret a post-ACTH stimulation cortisol level as being within the therapeutic range, potentially resulting in under-dosing of trilostane.
A Tale of Two Techniques: Immunoassay vs. LC-MS/MS
The two predominant methods for cortisol measurement are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). While immunoassays are widely available and cost-effective, they are susceptible to cross-reactivity with other steroids. LC-MS/MS, on the other hand, offers higher specificity and is considered the gold standard, though it is more complex and expensive.[8][9]
Table 2: Comparison of Analytical Methods for Cortisol Measurement
| Feature | Immunoassay (e.g., Chemiluminescence) | LC-MS/MS |
| Principle | Antigen-antibody reaction | Physicochemical separation and mass-to-charge ratio detection |
| Specificity | Can be affected by cross-reactivity with steroid precursors and metabolites | High specificity for cortisol |
| Sensitivity | Generally sufficient for clinical decision making | High sensitivity, with lower limits of quantification |
| Throughput | High | Lower, but improving with automation |
| Cost | Lower | Higher |
| Availability | Widely available in veterinary diagnostic labs | Less common, often in referral or research labs |
Studies comparing these methods have shown that while the results are often highly correlated, significant differences can occur, particularly at lower cortisol concentrations.[9]
Experimental Protocols: Unpacking the Methodology
To quantify and monitor inter-laboratory variability, external quality assessment (EQA) or proficiency testing (PT) schemes are employed. Below is a generalized protocol for such a scheme for canine cortisol.
Protocol for an External Quality Assessment (EQA) Scheme for Canine Cortisol
1. Sample Preparation and Distribution:
-
Canine serum pools are prepared at various cortisol concentrations, reflecting clinically relevant levels (e.g., basal, post-ACTH stimulation in well-controlled and poorly-controlled dogs).
-
The homogeneity and stability of the samples are rigorously tested.
-
Aliquots of the same serum pools are distributed to participating laboratories, typically on a quarterly basis. The samples are blinded to the laboratories.
2. Laboratory Analysis:
-
Each participating laboratory analyzes the EQA samples using their routine analytical method for canine cortisol.
-
The laboratories are instructed to handle the EQA samples in the same manner as patient samples.
3. Data Submission and Analysis:
-
Laboratories submit their results to the EQA provider.
-
The provider performs a statistical analysis of the data, often after excluding outliers. The consensus mean or median is determined for each sample.
-
The performance of each laboratory is assessed by comparing their results to the consensus value. Performance metrics may include the percentage deviation from the mean (bias) and the standard deviation of their results over time.
4. Reporting and Feedback:
-
Each laboratory receives a confidential report detailing their performance and comparing it to the anonymized results of all other participants.
-
The overall performance of the different analytical methods may also be summarized.
-
This feedback allows laboratories to identify potential issues with their assays and take corrective action.
Visualizing the Process and its Implications
Conclusion: A Call for Standardization and Awareness
The therapeutic window for trilostane is narrow, and both under- and over-dosing can have serious clinical consequences. The evidence of significant inter-laboratory variability in the measurement of cortisol, the primary marker of trilostane's effect, is a critical concern for both researchers and clinicians. This variability can stem from the analytical method employed, the specific assay platform and its reagents, and a laboratory's internal quality control procedures.
For professionals in drug development and research, understanding this variability is crucial when designing clinical trials and interpreting data from multiple sites. For clinicians, it underscores the importance of using a consistent laboratory for monitoring a patient and being aware of the methodology used. When interpreting cortisol results that are close to a decision threshold, the potential for analytical bias should be considered.
The lack of direct inter-laboratory data for trilostane itself highlights a gap in veterinary clinical pharmacology. While cortisol monitoring is the current standard, future research should aim to establish proficiency testing for trilostane and its active metabolites to further refine the therapeutic monitoring of this important drug. Until then, a critical appraisal of cortisol results and a partnership with laboratories that participate in rigorous external quality assessment schemes are essential for optimizing the safe and effective use of trilostane.
References
- 1. bsava.com [bsava.com]
- 2. esve.org [esve.org]
- 3. pslwmz.pl [pslwmz.pl]
- 4. MRCVSonline | BSAVA announces change in canine cortisol measurements [mrcvs.co.uk]
- 5. Validation study of canine serum cortisol measurement with the Immulite 2000 Xpi cortisol immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cityuvdl.com.hk [cityuvdl.com.hk]
- 8. Validation of an LC–MS/MS Method for Urinary Cortisol in Dogs and Reference Interval, with an Exploratory Comparison to Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Efficacy Monitoring of Trilostane and Mitotane in Canine Hyperadrenocorticism
For researchers, scientists, and drug development professionals, understanding the nuances of monitoring therapeutic efficacy is paramount. This guide provides an objective comparison of the monitoring protocols for trilostane (B1684498) and mitotane (B1677208), the two most common medical treatments for canine hyperadrenocorticism (Cushing's syndrome).
Introduction to Trilostane and Mitotane
Trilostane is a synthetic steroid analogue that acts as a competitive inhibitor of the 3β-hydroxysteroid dehydrogenase enzyme system, thereby blocking the production of cortisol.[1][2] Its effects are generally reversible. Mitotane (o,p'-DDD), a derivative of the insecticide DDT, is an adrenocorticolytic drug that causes progressive necrosis of the adrenal cortex's zona fasciculata and zona reticularis, the primary sites of cortisol production.[3][4]
Comparative Efficacy and Survival
Both trilostane and mitotane are effective in managing the clinical signs of hyperadrenocorticism.[5] Studies comparing their long-term efficacy have yielded varied results, with most indicating no significant difference in median survival times for dogs with pituitary-dependent hyperadrenocorticism (PDH) or adrenal-dependent hyperadrenocorticism (ADH).[6][7] However, one meta-analysis suggested a potential long-term survival benefit with trilostane, showing an 11% higher survival rate at 36 months.[8][9]
Table 1: Comparative Survival Data
| Study Type | Drug | Condition | Median Survival Time (days) | Notes |
| Retrospective Study | Trilostane | PDH | 662 | No significant difference between drugs.[6] |
| Mitotane | PDH | 708 | ||
| Retrospective Study | Trilostane | ADH | 420 (14.0 months) | No significant difference between drugs.[7] |
| Mitotane | ADH | 468 (15.6 months) | ||
| Meta-analysis | Trilostane vs. Mitotane | Hyperadrenocorticism | -85.1 days (pooled mean difference) | No statistically significant difference in mean survival time.[8][9] |
| 11% higher survival rate at 36 months for trilostane |
Monitoring Protocols: A Detailed Comparison
The cornerstone of monitoring both trilostane and mitotane therapy is the Adrenocorticotropic Hormone (ACTH) stimulation test, supplemented by clinical assessment and electrolyte monitoring.
ACTH Stimulation Test
The ACTH stimulation test assesses the adrenal gland's residual capacity to produce cortisol, ensuring adequate suppression without inducing iatrogenic hypoadrenocorticism (Addison's disease).
Experimental Protocol: ACTH Stimulation Test
-
Patient Preparation:
-
For trilostane monitoring, the dog should be fed its normal morning meal along with the trilostane dose.[10][11] The test should begin 2-6 hours post-pill administration.[10][12][13]
-
For mitotane monitoring, fasting is not strictly required, but consistency is key.
-
The test can be performed at any time of day, but subsequent tests should be done at the same time for consistency.[11]
-
-
Procedure:
-
Collect a baseline blood sample for serum cortisol measurement (pre-ACTH sample).[14]
-
Administer synthetic ACTH (cosyntropin) intravenously (IV) or intramuscularly (IM). The standard dose is 5 µg/kg, although a lower dose of 1 µg/kg has been validated for monitoring trilostane therapy (but not for diagnosis).[12] Alternatively, 0.25 mg per dog can be used.[14]
-
Collect a second blood sample 60 minutes after ACTH administration (post-ACTH sample).[13][14]
-
-
Sample Handling:
-
Collect blood in plain red-top tubes.
-
Allow the blood to clot, then centrifuge to separate the serum.
-
Store serum frozen if not analyzed immediately.[14]
-
Table 2: Target Post-ACTH Cortisol Concentrations for Monitoring
| Drug | Therapeutic Goal | Interpretation |
| Trilostane | Post-ACTH cortisol: 1.5 - 5.4 µg/dL (40 - 150 nmol/L) | * < 1.5 µg/dL: Risk of over-suppression. Consider dose reduction or temporary cessation if clinical signs of hypoadrenocorticism are present.[12] * 1.5 - 5.4 µg/dL: Well-controlled. Continue current dose if clinical signs are resolved.[12] * > 5.4 µg/dL (up to 9.1 µg/dL): May be acceptable if clinical signs are controlled. * > 9.1 µg/dL: Inadequate control. Consider dose increase if clinical signs persist.[15] |
| Mitotane | Post-ACTH cortisol: 1 - 5 µg/dL | * < 1 µg/dL: Risk of over-suppression. Discontinue mitotane and potentially administer prednisone.[16] * 1 - 5 µg/dL: Ideal control. Continue maintenance therapy.[16][17] * > 5 µg/dL: Inadequate control. May require re-induction or an increase in the maintenance dose.[16] |
Monitoring Frequency:
-
Trilostane: An ACTH stimulation test is recommended 10-14 days after initiating therapy, then at 1 month, 3 months, and every 3-6 months thereafter, or whenever a dose adjustment is made.[15][18]
-
Mitotane: An ACTH stimulation test is performed at the end of the induction phase (typically 5-10 days). During maintenance, it is repeated at 1, 3, and then every 3-4 months.[4]
Electrolyte Monitoring
Both medications can affect aldosterone (B195564) production, making electrolyte monitoring crucial, particularly for sodium and potassium levels. This is especially important with trilostane as it can block aldosterone synthesis.[15]
Experimental Protocol: Serum Electrolyte Panel
-
Sample Collection: Collect a blood sample in a serum separator tube.
-
Analysis: Analyze for sodium, potassium, and chloride concentrations using a standard chemistry analyzer.
-
Frequency: Perform at each recheck appointment alongside the ACTH stimulation test.
Adverse Effects and Their Monitoring
The side effects of both drugs are often related to a rapid decrease in cortisol levels.
Table 3: Common Adverse Effects and Monitoring Parameters
| Drug | Common Adverse Effects | Monitoring Parameters |
| Trilostane | Lethargy, vomiting, diarrhea, anorexia, electrolyte abnormalities (hyperkalemia, hyponatremia).[1] | Clinical signs, ACTH stimulation test, serum electrolytes. |
| Mitotane | Lethargy, ataxia, weakness, anorexia, vomiting, diarrhea.[17] These occur in about 25% of patients.[17] | Clinical signs, ACTH stimulation test. |
The incidence of adverse effects with trilostane is generally considered to be lower than with mitotane.[3][7] However, some studies suggest a similar incidence of side effects.[5]
Alternative Monitoring Strategies
While the ACTH stimulation test is the gold standard, other tests have been explored.
-
Pre-Pill/Baseline Cortisol: For dogs on trilostane, measuring a baseline cortisol level just before the morning dose can be a useful, less expensive monitoring tool. A very low value may prompt a full ACTH stimulation test.[19]
-
Urinary Corticoid:Creatinine Ratio (UCCR): While a valuable screening tool for diagnosis, the UCCR is generally not recommended for monitoring therapy.[20][21] It has low specificity, and false positives are common due to stress or concurrent illness.[20][22] It cannot reliably distinguish between well-controlled and overdosed patients, particularly during the induction phase of mitotane.[21][23]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for Trilostane.
Caption: Mechanism of action for Mitotane.
References
- 1. Update on the use of trilostane in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Canine hyperadrenocorticism – management [veterinaryirelandjournal.com]
- 3. Treatment of Canine Hyperadrenocorticism - WSAVA2011 - VIN [vin.com]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. mmhimages.com [mmhimages.com]
- 6. A comparison of the survival times of dogs treated with mitotane or trilostane for pituitary-dependent hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term survival of dogs with adrenal-dependent hyperadrenocorticism: a comparison between mitotane and twice daily trilostane treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of Medical Treatment on Survivability in Canine Cushing’s Syndrome: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insights into Veterinary Endocrinology: Protocol for ACTH Stimulation Testing to Monitor Dogs on Trilostane Therapy: Timing, Feeding, and ACTH Preparation All Matter [endocrinevet.blogspot.com]
- 11. gribblesvets.com.au [gribblesvets.com.au]
- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 13. tvmdl.tamu.edu [tvmdl.tamu.edu]
- 14. Canine Adrenal and Pituitary Function Tests | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 15. dvm360.com [dvm360.com]
- 16. idexx.com.au [idexx.com.au]
- 17. dvm360.com [dvm360.com]
- 18. aaha.org [aaha.org]
- 19. resources.vet-ct.com [resources.vet-ct.com]
- 20. Urinary Cortisol:Creatinine Ratio - Gribbles Veterinary [gribblesvets.com.au]
- 21. dvm360.com [dvm360.com]
- 22. Urine Cortisol | VCA Animal Hospitals [vcahospitals.com]
- 23. avmajournals.avma.org [avmajournals.avma.org]
Confirming Therapeutic Drug Levels of Trilostane in Dogs: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of methodologies for monitoring therapeutic levels of trilostane (B1684498) in dogs, with a focus on the application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing Trilostane-d3-1 as an internal standard. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Trilostane Therapy and Monitoring
Trilostane is a competitive, reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system, crucial for the synthesis of cortisol and, to a lesser extent, aldosterone (B195564).[1][2][3] It is a cornerstone in the medical management of hyperadrenocorticism (Cushing's syndrome) in dogs.[1][3] The primary goal of trilostane therapy is to reduce the clinical signs associated with excessive cortisol production while avoiding iatrogenic hypoadrenocorticism.[3] Effective monitoring is therefore critical to ensure therapeutic success and patient safety.
Trilostane is rapidly metabolized to its more potent active metabolite, ketotrilostane.[4][5] Both compounds have short half-lives, with plasma concentrations of trilostane peaking approximately 1.5 to 2 hours after administration and returning to baseline within 12 hours.[3] This pharmacokinetic profile underscores the importance of timed sampling for accurate therapeutic monitoring.
Methods for Therapeutic Drug Monitoring
The traditional method for monitoring trilostane therapy has been the adrenocorticotropic hormone (ACTH) stimulation test. However, direct measurement of trilostane and its active metabolite, ketotrilostane, using sensitive analytical techniques like LC-MS/MS offers a more direct assessment of drug exposure. Various alternative monitoring strategies are also employed in clinical practice, each with its own advantages and limitations.
Table 1: Comparison of Trilostane Therapeutic Drug Monitoring Methods
| Monitoring Method | Principle | Advantages | Disadvantages | Typical Sampling Time |
| LC-MS/MS with this compound | Direct quantification of trilostane and ketotrilostane in plasma using a deuterated internal standard for high precision and accuracy. | High specificity and sensitivity; provides direct measurement of drug and active metabolite concentrations; less susceptible to physiological variables affecting cortisol. | Requires specialized equipment and expertise; higher cost per sample; lack of established therapeutic ranges for drug concentrations. | Trough (pre-dose) and peak (2-4 hours post-dose) samples are ideal. |
| ACTH Stimulation Test | Assesses the adrenal gland's residual capacity to produce cortisol after trilostane administration. | Well-established method with published target ranges; provides a functional assessment of the adrenal gland. | Significant variability in results depending on timing of the test relative to trilostane administration; can be influenced by stress; cost and availability of synthetic ACTH can be prohibitive.[6] | 2-4 hours post-trilostane administration.[6] |
| Pre-Pill (Trough) Cortisol | Measures baseline cortisol levels just before the next trilostane dose to assess the duration of cortisol suppression. | Simple, convenient, and less expensive than ACTH stimulation; good correlation with clinical control has been reported. | May not identify dogs that are overdosed; interpretation can be challenging without clinical context. | Immediately prior to the next scheduled trilostane dose. |
| Post-Pill (Peak) Cortisol | Measures cortisol at the expected time of maximum trilostane effect. | Can help identify if the trilostane dose is effective at lowering cortisol. | Less commonly used alone; interpretation is difficult without a baseline. | 2-4 hours post-trilostane administration. |
| Urine Cortisol:Creatinine Ratio (UCCR) | A non-invasive method to assess average cortisol production over a period. | Non-invasive sample collection. | Poor correlation with clinical control in trilostane-treated dogs; not recommended for routine monitoring.[7] | First morning urine sample. |
Experimental Protocol: Quantification of Trilostane and Ketotrilostane using LC-MS/MS with this compound
This section outlines a detailed methodology for the simultaneous quantification of trilostane and its active metabolite, ketotrilostane, in canine plasma using LC-MS/MS with this compound as an internal standard.
1. Sample Preparation:
-
Plasma Collection: Collect whole blood in lithium heparin tubes. Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Protein Precipitation: To 100 µL of canine plasma, add 200 µL of acetonitrile (B52724) containing the internal standard, this compound (concentration to be optimized, e.g., 50 ng/mL).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in methanol).
-
Flow Rate: A flow rate of 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometric Detection: Monitor the multiple reaction monitoring (MRM) transitions for each analyte.
Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trilostane | [Value to be determined] | [Value to be determined] | [Value to be determined] |
| Ketotrilostane | [Value to be determined] | [Value to be determined] | [Value to be determined] |
| This compound (IS) | [Value to be determined] | [Value to be determined] | [Value to be determined] |
Note: The exact m/z values and collision energies would need to be optimized during method development.
3. Method Validation:
The analytical method should be validated according to established guidelines for bioanalytical method validation, assessing for:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standard.
-
Linearity: A linear response over a defined concentration range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision within acceptable limits (e.g., ±15%).
-
Matrix Effect: Assessment of the enhancement or suppression of ionization by plasma components.
-
Recovery: Efficiency of the extraction process.
-
Stability: Stability of the analytes in plasma under various storage conditions.
Signaling Pathways and Workflows
Mechanism of Action of Trilostane
Trilostane acts by competitively inhibiting the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme. This enzyme is a critical component in the adrenal steroidogenesis pathway, responsible for the conversion of pregnenolone (B344588) to progesterone. By blocking this step, trilostane effectively reduces the synthesis of downstream hormones, most notably cortisol.
References
- 1. Update on the use of trilostane in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Trilostane? [synapse.patsnap.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Determination of the concentrations of trilostane and ketotrilostane that inhibit ex vivo canine adrenal gland synthesis of cortisol, corticosterone, and aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Trilostane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Deuterated vs. Non-Deuterated Standards in Bioanalysis
In the precise world of bioanalysis, particularly within drug development and clinical research, the choice of an internal standard (IS) is a critical decision that profoundly impacts the reliability of quantitative data. The primary function of an internal standard is to correct for variability inherent in the analytical process, from sample preparation to detection by liquid chromatography-mass spectrometry (LC-MS/MS). The two principal contenders for this role are deuterated (a type of stable isotope-labeled) and non-deuterated (or analog) internal standards. This guide offers a comprehensive comparison of their analytical performance, supported by experimental data and detailed protocols, to assist researchers in making an informed decision.
Deuterated internal standards are widely regarded as the gold standard in quantitative bioanalysis, a practice known as isotope dilution mass spectrometry (IDMS).[1] This is because a deuterated standard is chemically and physically almost identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with its heavier, stable isotope, deuterium (B1214612).[2][3] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[2] This co-elution is crucial for effectively mitigating matrix effects, a major source of imprecision and inaccuracy in bioanalytical methods.[2][4]
Conversely, a non-deuterated, or analog, internal standard is a different chemical compound that is structurally similar to the analyte.[1][2] While often more readily available and less expensive, its physicochemical properties can differ significantly, leading to different chromatographic retention times and extraction efficiencies.[2] These differences can result in inadequate compensation for matrix effects and, consequently, less reliable quantitative results.[2]
Key Performance Differences: A Tabular Summary
The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and enhance data quality. The following tables summarize the key performance differences based on established analytical validation parameters.
Table 1: General Performance Comparison
| Parameter | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Rationale |
| Matrix Effect Compensation | Excellent | Variable to Poor | Deuterated standards co-elute with the analyte, experiencing the same degree of ion suppression or enhancement, thus providing effective normalization.[5] Analog standards with different retention times are affected differently by the sample matrix.[1] |
| Accuracy & Precision | High | Moderate to Low | By effectively correcting for variability, deuterated standards lead to higher accuracy (closeness to the true value) and precision (reproducibility).[1] |
| Recovery Correction | Excellent | Variable | The near-identical chemical properties ensure that the extraction efficiency of the deuterated standard closely mirrors that of the analyte across various conditions.[2] Differences in physicochemical properties of analog standards can lead to inconsistent recovery.[2] |
| Regulatory Acceptance | Strongly Recommended | Acceptable with Justification | Regulatory bodies like the FDA and EMA strongly advocate for the use of stable isotope-labeled internal standards.[5][6] The use of an analog IS often requires more extensive validation to prove its suitability.[4] |
| Cost & Availability | Higher Cost, May Require Custom Synthesis | Generally Lower Cost, More Readily Available | The synthesis of deuterated compounds is more complex and expensive.[2] |
Table 2: Quantitative Performance Data from Comparative Studies
| Validation Parameter | Deuterated Internal Standard | Non-Deuterated Internal Standard |
| Accuracy (% Bias) | Typically < ±5% | Can be > ±15% |
| Precision (%CV) | Typically < 10%[7] | Can be > 15%[7] |
| Matrix Effect (%CV of peak area ratios) | ≤ 5% | Can be > 20%[7] |
| Recovery (%CV across concentrations) | ≤ 15% | Can be inconsistent |
Note: The values presented are typical and can vary depending on the specific analyte, matrix, and analytical method.
Potential Pitfalls of Deuterated Standards
Despite their advantages, deuterated standards are not without potential challenges. The most significant is the "chromatographic isotope effect," where the deuterated standard may elute slightly earlier than the non-deuterated analyte.[1] If this separation is significant and occurs in a region of fluctuating ion suppression, the analyte and the internal standard will be affected differently, leading to inaccurate quantification.[1] This phenomenon is known as "differential matrix effects."[1] Additionally, the position and stability of the deuterium labels are crucial; labels on exchangeable sites (e.g., -OH, -NH) can be lost and replaced with hydrogen from the solvent, diminishing the standard's utility.[2]
Experimental Protocols
To ensure the suitability of an internal standard, a thorough validation should be performed. The following is a general protocol for comparing the performance of deuterated and non-deuterated internal standards.
Objective
To evaluate and compare the accuracy, precision, linearity, and matrix effects of a bioanalytical method using a deuterated internal standard versus a non-deuterated (analog) internal standard.
Materials and Reagents
-
Analyte reference standard
-
Deuterated internal standard
-
Non-deuterated (analog) internal standard
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid or other appropriate mobile phase modifier
Method
-
Stock and Working Solutions : Prepare separate stock solutions of the analyte and both internal standards. From these, prepare a series of analyte working solutions for calibration curves and quality control (QC) samples, and separate working solutions for each internal standard.[1][3]
-
Sample Preparation :
-
Calibration Standards and QCs : Spike the analyte working solutions into the blank biological matrix.
-
Internal Standard Addition : Add a fixed volume of either the deuterated or non-deuterated internal standard working solution to all samples, including calibration standards, QCs, and unknown samples.
-
Extraction : Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[8][9]
-
-
LC-MS/MS Analysis : Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Analysis :
-
Linearity : Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the analyte concentration. A linear regression with appropriate weighting (e.g., 1/x²) should be applied. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision : Analyze the QC samples at low, medium, and high concentrations in replicate (n=5). The accuracy (% bias) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should be ≤ 15% (≤ 20% at the LLOQ).[1]
-
Matrix Effect : Analyze extracted blank matrix samples from at least six different sources, spiked with the analyte and the respective internal standard at low and high concentrations. The %CV of the peak area ratios should be ≤ 15%.[1]
-
Recovery : Compare the peak area of the analyte in extracted samples to the peak area of the analyte spiked into the post-extraction supernatant at the same concentration. Recovery should be consistent across different concentrations.[1][7]
-
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a typical bioanalytical workflow and the decision-making process for internal standard selection.
Caption: Generalized experimental workflow for bioanalysis using an internal standard.
Caption: Decision-making flowchart for internal standard selection in bioanalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Trilostane-d3-1: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Trilostane-d3-1, a deuterated analog of Trilostane. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with handling and disposal.
Personal Protective Equipment and Safety Precautions
Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the necessary protective gear and safety measures to be observed.
| Protective Equipment/Precaution | Specification | Rationale |
| Gloves | Compatible chemical-resistant gloves | To prevent skin contact, as Trilostane can cause skin irritation.[1][2][3] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles, as the compound can cause serious eye irritation.[1][2][3] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when dust formation is likely to control airborne exposure.[1] |
| Protective Clothing | Laboratory coat | To prevent contamination of personal clothing. |
| Handling | Use in a well-ventilated area | To minimize inhalation exposure.[4] |
| Hygiene | Wash hands thoroughly after handling | To remove any residual chemical from the skin.[1][4] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to prevent environmental contamination and ensure workplace safety. The following steps outline the recommended disposal process, synthesized from safety data sheets and general guidelines for pharmaceutical waste.
-
Obtain Special Instructions : Before beginning disposal, obtain and review all safety precautions and special instructions.[4][5]
-
Wear Appropriate PPE : Ensure all personnel involved in the disposal process are wearing the required personal protective equipment as detailed in the table above.[1][4][5]
-
Containment of Spills : In the event of a spill, prevent further leakage if it is safe to do so. Do not allow the product to enter drains.[4]
-
Collection of Waste :
-
For solid waste, carefully sweep up the material to avoid creating dust.
-
Place the collected waste into a suitable, clearly labeled, and closed container for disposal.[4]
-
-
Disposal Route :
-
Preferred Method : Dispose of the contents and container at an approved waste disposal plant.[5][6] This should be done in accordance with local, state, and federal regulations.
-
Alternative for Small Quantities (if permitted by local regulations) : If a drug take-back program is unavailable, the U.S. Food and Drug Administration (FDA) provides a method for disposing of non-flush list medicines in household trash.[7]
-
Remove the this compound from its original container.
-
Mix the compound with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules if applicable.[7]
-
Place the mixture in a sealed container, such as a plastic bag.[7]
-
Dispose of the sealed container in the trash.[7]
-
-
-
Decontamination :
-
Hand Washing : Wash hands thoroughly with soap and water after completing the disposal process.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidance, as local regulations may vary. Always prioritize safety and environmental responsibility when handling and disposing of chemical waste.
References
Personal protective equipment for handling Trilostane-d3-1
Essential Safety and Handling of Trilostane-d3-1
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for handling this compound, a deuterated analog of Trilostane. The following procedural guidance is based on established safety protocols for Trilostane, which are chemically analogous to this compound.
Hazard Identification and Classification
Trilostane is classified as a hazardous substance. It is crucial to be aware of its potential health effects.
Hazard Statements:
-
H361: Suspected of damaging fertility or the unborn child.[1][2][3][4][5]
-
H411: Toxic to aquatic life with long lasting effects.[3]
| Hazard Class | Category |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2/2A |
| Reproductive Toxicity | 2 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 |
| Hazardous to the Aquatic Environment Long-Term Hazard | 2 |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specificatio | Standard Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US)[1] |
| Hand Protection | Chemical impermeable gloves. Inspect prior to use. | EU Directive 89/686/EEC and EN 374[1] |
| Body Protection | Fire/flame resistant and impervious clothing. Lab coat. | EN 340 |
| Respiratory Protection | Full-face respirator if exposure limits are exceeded or irritation is experienced. | NIOSH certified respirator[6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for laboratory safety and environmental protection.
Step-by-Step Handling Procedure
-
Preparation: Work in a well-ventilated area, preferably in a chemical fume hood.[1][3] Ensure emergency exits are accessible.[1]
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Handling the Compound: Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition.[1]
-
Post-Handling: Wash hands thoroughly with soap and water after handling.[1][3] Launder contaminated clothing separately before reuse.[3]
Spill Management Protocol
-
Immediate Action: Evacuate personnel to a safe area and remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[7]
-
Clean-up: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5][7] Absorb liquid spills with inert material (e.g., sand, vermiculite) and collect for disposal.[4]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1]
-
Waste Containers: Use suitable and closed containers for disposal.[1]
-
Method: The adhered or collected material should be promptly disposed of at an appropriate treatment and disposal facility.[1] Do not dispose of via wastewater or household waste.[8]
Emergency Procedures
Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Visual Safety Guides
The following diagrams illustrate the essential safety workflow and logical relationships for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
